3-Galactosyllactose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)16(11(27)8(4-22)32-18)34-17-13(29)12(28)10(26)7(3-21)31-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10-,11-,12-,13+,14+,15+,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZUYHVLNLDKLB-KZCWKWOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201044980 | |
| Record name | 3’-Galactosyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201044980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32694-82-9 | |
| Record name | 3′-Galactosyllactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32694-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Galactosyllactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032694829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3’-Galactosyllactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201044980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Galactosyllactose: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Galactosyllactose (3'-GL) is a neutral trisaccharide found in human milk, particularly in colostrum, and is classified as a human milk oligosaccharide (HMO).[1] Structurally, it consists of a galactose molecule linked via a β1→3 glycosidic bond to the galactose unit of lactose. This oligosaccharide has garnered significant scientific interest due to its prebiotic properties and its role in modulating the infant gut microbiome and immune system. Notably, this compound has demonstrated anti-inflammatory effects by attenuating the NF-κB signaling pathway.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, along with detailed experimental protocols relevant to its study and application in research and drug development.
Chemical Structure and Properties
This compound is a trisaccharide with the systematic IUPAC name β-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose. Its chemical structure is characterized by the specific β1→3 linkage between the terminal galactose and the galactose moiety of the lactose core.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | β-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose |
| CAS Number | 32694-82-9[4] |
| Molecular Formula | C₁₈H₃₂O₁₆[4] |
| Molecular Weight | 504.44 g/mol [4] |
| Glycan Structure | Galβ1-3Galβ1-4Glc |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some physical properties like melting point and specific optical rotation are not widely reported in the literature and can vary based on the purity and physical form of the substance.
| Property | Value | Notes |
| Physical State | White powder | Commercially available as a solid. |
| Boiling Point | 958.90 °C (Predicted) | This is a computationally estimated value. |
| Solubility | Soluble in water. | Precise quantitative data in various solvents is not readily available. |
| Purity | Commercially available in purities >90% and >95%.[4] | Purity is typically determined by NMR or HPLC. |
Biological Activity: Attenuation of NF-κB Signaling
This compound has been shown to possess significant anti-inflammatory properties, primarily through the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines and chemokines. In response to inflammatory stimuli such as TNF-α or pathogens, the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Studies have shown that this compound can mitigate the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response.[2] There is also evidence to suggest that this compound may specifically inhibit Toll-like receptor 3 (TLR3) signaling.[5]
Caption: Inhibition of NF-κB pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Chemical Synthesis of this compound
A gram-scale chemical synthesis of this compound has been reported, starting from commercially available lactose.[6][7] The general workflow involves the regioselective protection of lactose to create a suitable acceptor, followed by glycosylation with a galactose donor, and subsequent deprotection.
Caption: Workflow for the chemical synthesis of this compound.
Materials:
-
Lactose
-
Appropriate protecting group reagents (e.g., for benzylation, acetylation)
-
Galactose donor with a suitable leaving group
-
Solvents (e.g., Dichloromethane, Methanol)
-
Catalysts (e.g., Triflic acid, N-Iodosuccinimide)
-
Reagents for deprotection (e.g., Sodium methoxide, Palladium on carbon, Hydrogen gas)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Lactose Acceptor:
-
Regioselectively protect the hydroxyl groups of lactose, leaving the 3'-OH group available for glycosylation. This multi-step process typically involves the formation of acetals and the use of benzyl or other protecting groups.[6]
-
-
Glycosylation:
-
Dissolve the lactose acceptor and a galactose donor (e.g., a thiogalactoside) in an anhydrous solvent such as dichloromethane under an inert atmosphere.
-
Add molecular sieves to ensure anhydrous conditions.
-
Cool the reaction mixture to the appropriate temperature (e.g., -30 °C).
-
Add the promoters (e.g., N-Iodosuccinimide and a catalytic amount of Triflic acid) to initiate the glycosylation reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction, filter, and concentrate the solution under reduced pressure.
-
Purify the resulting protected trisaccharide by silica gel column chromatography.[8]
-
-
Deprotection:
-
Dissolve the protected trisaccharide in a suitable solvent system (e.g., methanol).
-
Perform deprotection steps to remove all protecting groups. This may involve a two-step process:
-
Removal of acyl groups (e.g., benzoyl) using a reagent like sodium methoxide in methanol.
-
Removal of benzyl groups by catalytic hydrogenation using palladium on carbon under a hydrogen atmosphere.[8]
-
-
After deprotection is complete, neutralize the reaction mixture if necessary, filter the catalyst, and concentrate the solution.
-
Purify the final product, this compound, using size-exclusion chromatography (e.g., Sephadex G-25) with water as the eluent.[8]
-
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a regioselective method for producing this compound, often with fewer protection and deprotection steps compared to chemical synthesis. The use of β-galactosidase from Bifidobacterium bifidum is particularly effective as it preferentially forms β(1→3) glycosidic linkages.[9][10]
Materials:
-
Lactose (high concentration)
-
β-galactosidase from Bifidobacterium bifidum
-
Sodium phosphate buffer (e.g., 50 mM, pH 6.5)
-
Reaction vessel with temperature control
Procedure:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Add the β-galactosidase from Bifidobacterium bifidum to the lactose solution.
-
Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., several hours), monitoring the progress of the reaction.
-
-
Reaction Termination and Product Purification:
-
Terminate the reaction, typically by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).
-
Remove denatured protein by centrifugation or filtration.
-
The resulting mixture will contain this compound, unreacted lactose, glucose, and other galactooligosaccharides.
-
Purify this compound from the reaction mixture using chromatographic techniques such as size-exclusion chromatography or preparative HPLC.
-
Analytical Methods
HPLC with refractive index detection (RID) is a common method for the quantification of underivatized sugars like this compound.
Instrumentation and Conditions:
-
HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a refractive index detector (RID).
-
Column: Amino-terminated silica column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[11]
-
Flow Rate: 0.9 - 1.0 mL/min.[11]
-
Column Temperature: 35 °C.[11]
-
Detector Temperature: 35 °C.[11]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase or HPLC-grade water to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to a calibration curve generated from the standards.
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
Sample Preparation: [12]
-
Dissolve approximately 5 mg of the this compound sample in 600 µL of a 9:1 H₂O:D₂O solvent mixture. The use of H₂O is important for observing exchangeable protons.
-
For pH-dependent studies or to improve signal sharpness, a buffer (e.g., 5 mM phosphate buffer) can be used to maintain a specific pH (e.g., pH 3.0).
-
Add an internal standard (e.g., 0.5 mM DSS) for chemical shift referencing.
NMR Experiments:
-
1D ¹H NMR: Provides information on the anomeric protons and the overall proton environment.
-
2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks within each sugar residue.
-
2D Total Correlation Spectroscopy (TOCSY): Identifies all protons belonging to a specific spin system (i.e., within a single sugar ring).
-
2D Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C chemical shifts.
-
2D Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the glycosidic linkages between the sugar units.
-
2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on through-space proximity of protons, which also helps in confirming glycosidic linkages and determining the 3D structure.
Electrospray ionization mass spectrometry (ESI-MS) is a sensitive technique for determining the molecular weight and for structural analysis of this compound, often coupled with liquid chromatography (LC-MS).
Instrumentation and Conditions:
-
Mass Spectrometer: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer capable of high-resolution mass measurements.
-
Ionization Mode: Negative ion mode is often preferred for underivatized oligosaccharides.
-
LC System (for LC-MS): An HPLC or UPLC system with a column suitable for oligosaccharide separation (e.g., porous graphitized carbon or HILIC).
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the LC mobile phase and ESI, typically a mixture of water and acetonitrile.
-
For direct infusion, prepare a dilute solution (e.g., 1-10 µM) in a suitable solvent (e.g., 50:50 acetonitrile:water).
Analysis:
-
The mass spectrum of this compound will show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 503.1618. Adducts with formate [M+HCOO]⁻ or other ions may also be observed.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information about the glycosidic linkages. The fragmentation pattern can help to distinguish this compound from its isomers (e.g., 4-Galactosyllactose and 6-Galactosyllactose).
Purification
Purification of this compound from complex mixtures, such as those from enzymatic synthesis or natural extracts, is typically achieved through a combination of chromatographic techniques.
General Protocol for Purification from a Mixture:
-
Initial Cleanup (Optional): If the sample contains proteins or other high molecular weight contaminants (e.g., from a fermentation broth), an initial ultrafiltration step can be employed.[13]
-
Size-Exclusion Chromatography (SEC):
-
Use a column packed with a gel filtration medium such as Sephadex G-25.[14]
-
Equilibrate and elute the column with deionized water.
-
This step separates the oligosaccharides based on their size, effectively removing monosaccharides and salts from the larger trisaccharide.
-
-
Ion-Exchange Chromatography (for removal of charged species):
-
If the mixture contains charged molecules, pass the oligosaccharide fraction through a series of cation and anion exchange resins to remove these impurities.[13]
-
-
Preparative HPLC:
-
For high-purity this compound, preparative HPLC using a suitable column (e.g., an amino- or C18-column) and mobile phase can be used to separate this compound from its isomers and other closely related oligosaccharides.
-
Conclusion
This compound is a biologically active human milk oligosaccharide with significant potential in the fields of nutrition and therapeutics. Its anti-inflammatory properties, mediated through the attenuation of the NF-κB signaling pathway, make it a compelling molecule for further investigation in the context of inflammatory diseases. The experimental protocols detailed in this guide for the synthesis, purification, and analysis of this compound provide a robust framework for researchers and drug development professionals to explore its full potential. Further research to fully elucidate its mechanism of action and to optimize its production will be crucial for its translation into clinical and commercial applications.
References
- 1. 3'-Galactosyllactose (3'GL) (>90% NMR) [elicityl-oligotech.com]
- 2. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3'-Galactosyllactose - Synvenio [synvenio.com]
- 5. Human Milk Components Modulate Toll-Like Receptor–Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02069J [pubs.rsc.org]
- 7. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 11. mdpi.com [mdpi.com]
- 12. Utilizing the 1H-15N NMR Methods for the Characterization of Isomeric Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20230391814A1 - Process for the purification of an acidic human milk oligosaccharide from fermentation broth - Google Patents [patents.google.com]
- 14. Preparation of oligosaccharides from human milk - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
3-Galactosyllactose in Human Milk Oligosaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human milk oligosaccharides (HMOs) represent the third most abundant solid component of human milk, following lactose and lipids. These complex carbohydrates are not readily digested by the infant, instead serving crucial roles as prebiotics, immune modulators, and anti-pathogenic agents. Among the diverse array of HMOs, 3-Galactosyllactose (3-GL), a trisaccharide composed of a galactose molecule linked to lactose, has emerged as a significant bioactive component. This technical guide provides an in-depth overview of 3-GL, focusing on its quantitative presence in human milk, detailed experimental protocols for its study, and its role in key biological signaling pathways.
Quantitative Analysis of this compound and its Isomers in Human Milk
The concentration of 3-GL and its isomers, 4-Galactosyllactose (4-GL) and 6'-Galactosyllactose (6'-GL), varies significantly depending on the lactation stage and the mother's genetic secretor status. Colostrum, the early milk produced in the first few days postpartum, is particularly rich in these galactosyllactoses, with concentrations declining as lactation progresses.[1] The tables below summarize the quantitative data from various studies.
Table 1: Concentration of Galactosyllactose Isomers in Human Colostrum [1]
| Isomer | Concentration Range (μg/mL) | Median Concentration (μg/mL) |
| 3'-Galactosyllactose (3-GL) | 0.5 - 39 | 4.6 |
| 4-Galactosyllactose (4-GL) | 0.06 - 8 | 3.4 |
| 6'-Galactosyllactose (6'-GL) | 3 - 700 | 81 |
Table 2: Longitudinal Variation of this compound and 6'-Galactosyllactose in Human Milk [2][3]
| Lactation Stage | Median 3'-GL Concentration (mg/L) | Median 6'-GL Concentration (mg/L) |
| 1-4 months postpartum | 2.42 | 8.04 |
| Stable over lactation | No significant change | No significant change |
Table 3: Absolute Concentrations of β3'-GL and β6'-GL in a Dutch Cohort (n=171 samples from 24 donors) [2]
| Human Milk Group | Median β3'-GL (mg/L) | Median β6'-GL (mg/L) |
| Group I (Secretor+, Lewis+) | 2.12 | - |
| Group II (Secretor+, Lewis-) | 3.16 | - |
| Group III (Secretor-, Lewis+) | 2.21 | - |
| Group IV (Secretor-, Lewis-) | 5.48 | 8.04 |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Milk by LC-MS/MS
This protocol outlines a method for the quantification of 3-GL in human milk samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation [4] a. Thaw frozen human milk samples at room temperature. b. Centrifuge 1 mL of the milk sample at 14,000 x g for 30 minutes at 4°C to separate the lipid layer. c. Carefully collect the aqueous phase (skim milk) and transfer to a new microcentrifuge tube. d. To 100 µL of skim milk, add 400 µL of ice-cold ethanol to precipitate proteins. e. Vortex the mixture and incubate at -20°C for 1 hour. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Collect the supernatant containing the HMOs. h. Dry the supernatant under a vacuum. i. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% acetonitrile in water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis a. Liquid Chromatography (LC): i. Column: A porous graphitized carbon (PGC) column or an amide-based column suitable for polar compounds. ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Gradient: A linear gradient from high organic to high aqueous mobile phase over approximately 30 minutes. v. Flow Rate: 0.2-0.4 mL/min. vi. Injection Volume: 5-10 µL. b. Tandem Mass Spectrometry (MS/MS): i. Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode. ii. Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. iii. MRM Transitions: Specific precursor-to-product ion transitions for 3-GL, 4-GL, and 6'-GL should be determined using authentic standards. iv. Data Analysis: Quantify the concentration of each isomer by comparing the peak areas to a standard curve generated from serial dilutions of pure standards.
Protocol 2: In Vitro Anti-Inflammatory Assay of this compound
This protocol describes an in vitro assay to evaluate the anti-inflammatory effects of 3-GL on human intestinal epithelial cells.
1. Cell Culture a. Culture human intestinal epithelial cell lines such as Caco-2, T84, or H4 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 incubator. b. Seed cells in 24-well plates and grow until they reach 80-90% confluency.
2. Inflammatory Challenge and Treatment [5] a. Starve the cells in serum-free medium for 4-6 hours prior to the experiment. b. Pre-treat the cells with varying concentrations of 3-GL (e.g., 1, 10, 100 µg/mL) for 2 hours. c. Induce inflammation by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL. d. Include a vehicle control (no 3-GL) and a negative control (no TNF-α). e. Incubate the cells for a specified period (e.g., 6 or 24 hours).
3. Measurement of Inflammatory Markers a. ELISA: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as Interleukin-8 (IL-8) using a commercially available ELISA kit. b. RT-qPCR: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to measure the gene expression of inflammatory markers like IL8, CXCL1, and NFKBIA. Normalize the expression to a housekeeping gene such as GAPDH.
Protocol 3: Ex Vivo Human Intestinal Tissue Culture
This protocol provides a method for the ex vivo culture of human intestinal tissue to study the effects of 3-GL in a more physiologically relevant model.
1. Tissue Acquisition and Preparation a. Obtain fresh human intestinal biopsies (e.g., from endoscopic procedures) in a sterile transport medium on ice. b. Under sterile conditions, wash the tissue multiple times with cold phosphate-buffered saline (PBS) containing antibiotics. c. Cut the tissue into small pieces (approximately 2-3 mm).
2. Ex Vivo Culture [6][7] a. Place the tissue pieces on a sterile support grid (e.g., a metal mesh or a sponge) in a 6-well plate. b. Add culture medium (e.g., DMEM with supplements) to the well, ensuring the tissue is at the air-liquid interface. c. Treat the tissue with 3-GL by adding it to the culture medium. d. Induce inflammation by adding a stimulus like lipopolysaccharide (LPS) or TNF-α to the medium. e. Culture the tissue for a defined period (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
3. Analysis a. Histology: Fix the tissue in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue morphology and signs of inflammation. . Immunohistochemistry: Stain tissue sections for markers of inflammation, such as immune cell infiltration or expression of inflammatory mediators. c. Cytokine Analysis: Measure the concentration of secreted cytokines in the culture medium using ELISA or a multiplex bead array.
Protocol 4: Gram-Scale Chemical Synthesis of 3'-Galactosyllactose[8][9]
This protocol outlines a general strategy for the chemical synthesis of 3'-GL.
1. Protection of Lactose a. Regioselectively protect the hydroxyl groups of lactose to leave the 3'-hydroxyl group available for glycosylation. This can be achieved through a series of protection-deprotection steps involving protecting groups like benzyl, acetyl, and isopropylidene.
2. Glycosylation a. Prepare a suitable galactose donor, such as a thiogalactoside or a galactose trichloroacetimidate, with appropriate protecting groups. b. Couple the galactose donor with the protected lactose acceptor in the presence of a promoter (e.g., N-iodosuccinimide/triflic acid for thioglycosides) to form the β(1→3) glycosidic linkage.
3. Deprotection a. Remove all protecting groups from the synthesized trisaccharide. This typically involves catalytic hydrogenation to remove benzyl groups and base-catalyzed hydrolysis (e.g., with sodium methoxide in methanol) to remove acetyl groups.
4. Purification a. Purify the final product, 3'-Galactosyllactose, using chromatographic techniques such as size-exclusion chromatography or silica gel chromatography to obtain a high-purity compound. b. Confirm the structure and purity of the synthesized 3'-GL using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation and immune response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Studies have shown that galactosyllactoses can attenuate NF-κB inflammatory signaling in human intestinal epithelial cells.[1]
References
- 1. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcp.kendamil.com [hcp.kendamil.com]
- 4. lcms.cz [lcms.cz]
- 5. Tumor Necrosis Factor Alpha and Inflammation Disrupt the Polarity Complex in Intestinal Epithelial Cells by a Posttranslational Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gut-Ex-Vivo System to Study Gut Inflammation Associated to Inflammatory Bowel Disease (IBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
3-Galactosyllactose: A Technical Guide for Researchers
CAS Number: 32694-82-9[1] Molecular Formula: C₁₈H₃₂O₁₆[1]
This technical guide provides an in-depth overview of 3-Galactosyllactose (3'-GL), a bioactive oligosaccharide with significant potential in drug development and nutritional science. This document is intended for researchers, scientists, and professionals in the field, offering a comprehensive summary of its chemical properties, biological functions, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is a trisaccharide composed of a galactose molecule linked to a lactose molecule. It is a structural isomer of other galactosyllactoses, such as 4'-galactosyllactose and 6'-galactosyllactose, differing in the linkage position of the terminal galactose.
| Property | Value | Reference |
| CAS Number | 32694-82-9 | [1] |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1] |
| Molecular Weight | 504.44 g/mol | [1] |
| Synonyms | 3'-GL, β-D-Gal-(1→3)-β-D-Gal-(1→4)-D-Glc | |
| Appearance | White Powder | |
| Purity | >90% (commercially available) | [1] |
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory properties, primarily through the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in human intestinal epithelial cells.[2][3] This mechanism is crucial for modulating the innate immune response in the gut.
The canonical NF-κB signaling cascade is a central pathway in regulating inflammatory responses. In an unstimulated state, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, such as those for cytokines and chemokines.
This compound has been shown to mitigate the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the downstream inflammatory cascade.[2]
Signaling Pathway Diagram
Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols
This section details key experimental methodologies for studying the bioactivity of this compound.
In Vitro Anti-inflammatory Assay in Human Intestinal Epithelial Cells
This protocol is based on the methodology described by Newburg et al. (2016).[2][3]
1. Cell Culture:
-
Human intestinal epithelial cell lines such as T84, NCM-460, or H4 are cultured in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
2. Treatment:
-
Cells are seeded in multi-well plates and grown to confluence.
-
Prior to stimulation, cells are pre-incubated with varying concentrations of this compound (e.g., 1-10 mg/mL) for a specified period (e.g., 2 hours).
-
Inflammation is induced by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) or Interleukin-1beta (IL-1β; e.g., 10 ng/mL).
3. Quantification of Inflammatory Markers:
-
ELISA: Supernatants are collected after a defined incubation period (e.g., 24 hours) to measure the secretion of pro-inflammatory cytokines and chemokines like IL-8 and MCP-1 using commercially available ELISA kits.
-
RT-qPCR: Cellular RNA is extracted, reverse-transcribed to cDNA, and used for quantitative real-time PCR to measure the mRNA expression levels of inflammatory genes.
4. NF-κB p65 Nuclear Translocation Assay:
-
Cells are grown on coverslips and treated as described above.
-
After a short stimulation period (e.g., 30-60 minutes), cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB.
-
Nuclear counterstaining (e.g., with DAPI) is performed.
-
The subcellular localization of p65 is visualized and quantified using fluorescence microscopy.
In Vitro Intestinal Barrier Function Model
This protocol is adapted from methodologies used to assess intestinal barrier integrity.[4]
1. Caco-2 Cell Culture on Transwell Inserts:
-
Caco-2 human intestinal epithelial cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
2. Treatment:
-
The apical side of the Caco-2 monolayer is treated with this compound for 24 hours.[4]
-
Subsequently, the monolayer is challenged with a substance known to disrupt the intestinal barrier, such as a mycotoxin or a pro-inflammatory cytokine.[4]
3. Assessment of Barrier Integrity:
-
Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter to assess the integrity of the tight junctions. A decrease in TEER indicates a compromised barrier.
-
Paracellular Permeability Assay: A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical chamber. The amount of fluorescence that passes through to the basolateral chamber over time is measured to determine paracellular permeability.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro and ex vivo evaluation of this compound.
Conclusion
This compound is a promising bioactive compound with well-documented anti-inflammatory effects, primarily mediated through the inhibition of the NF-κB signaling pathway. The experimental protocols outlined in this guide provide a foundation for further research into its therapeutic potential. For scientists and drug development professionals, 3-GL represents a compelling target for the development of novel treatments for inflammatory conditions of the gut and potentially beyond.
References
- 1. 3'-Galactosyllactose - Synvenio [synvenio.com]
- 2. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hcp.kendamil.com [hcp.kendamil.com]
3-Galactosyllactose: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Galactosyllactose (3'-GL) is a neutral trisaccharide and a component of the complex array of oligosaccharides found in mammalian milk. Initially identified as a significant constituent of marsupial milk, it is now recognized as a component of human milk oligosaccharides (HMOs), albeit at lower concentrations than some other HMOs.[1][2] This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, details the experimental protocols for its analysis, and illustrates its role in biological signaling pathways. The information is presented to support research, scientific discovery, and drug development endeavors.
Natural Sources and Abundance
This compound is primarily found in the milk of mammals, with notable differences in concentration and composition between species. The primary natural sources are human milk and the milk of marsupials.
Human Milk
This compound is a constituent of the diverse family of human milk oligosaccharides (HMOs).[3] While not one of the most abundant HMOs, it is consistently present and its concentration can be influenced by genetic factors, specifically the maternal Secretor (Se) and Lewis (Le) blood group phenotypes, and the stage of lactation.[1][4]
Recent studies have quantified the concentrations of various galactosyllactose isomers, including 3'-GL, in human milk. These isomers, which also include 4'-galactosyllactose (4'-GL) and 6'-galactosyllactose (6'-GL), differ only in the linkage of the terminal galactose to the lactose core.[5] In early milk (colostrum), the concentration of galactosyllactoses is at its highest and then declines as lactation progresses.[2]
| Source | Analyte | Concentration Range (Median) | Notes | Reference |
| Human Colostrum | 3'-Galactosyllactose | 0.5–39 µg/mL (4.6 µg/mL) | Concentrations are highest in early lactation and decline over time. | [2] |
| Mature Human Milk | β1-3'-Galactosyllactose (β3'-GL) | (2.42 mg/L) | Median concentration from a study of 171 human milk samples. Concentrations vary with maternal phenotype. | [1] |
| Mature Human Milk | β1-6'-Galactosyllactose (β6'-GL) | (8.04 mg/L) | Median concentration from the same study, showing higher abundance than β3'-GL. | [1] |
Table 1: Quantitative Data on this compound and Isomers in Human Milk
Marsupial Milk
The milk of marsupials is exceptionally rich in oligosaccharides, where they are the predominant carbohydrate, in contrast to the milk of most eutherian mammals where lactose is the primary sugar.[6][7] this compound, along with other galactosylated oligosaccharides, is a key component of marsupial milk.
The synthesis of this compound in marsupials is catalyzed by a specific enzyme, UDP-galactose:lactose β1-3-galactosyltransferase (3βGalT), which has been identified in the mammary glands of the tammar wallaby (Macropus eugenii).[8] The activity of this enzyme changes significantly throughout lactation, correlating with the changing carbohydrate needs of the developing pouch young.[8] While the presence of this compound and larger oligosaccharides containing the Gal(β1-3)Gal linkage is well-established in several marsupial species, precise quantitative data for this compound across different species and lactation stages is less detailed than for human milk.[6][7][9]
| Marsupial Species | Oligosaccharide Composition | Key Findings | Reference |
| Tammar Wallaby (Macropus eugenii) | Contains oligosaccharides with β1-3 and β1-4 linkages. | Identification of UDP-galactose:lactose β1-3-galactosyltransferase responsible for this compound synthesis. | [8] |
| Eastern Grey Kangaroo (Macropus giganteus) | Complex mixture of neutral oligosaccharides, primarily tri- to hexasaccharides rich in galactose. | Lactose is a minor component (<5% of total hexose). | [6] |
| Koala (Phascolarctos cinereus) | Oligosaccharides dominate during mid-lactation. | Structural characterization has been performed. | [7] |
| Common Brushtail Possum (Trichosurus vulpecula) | Contains oligosaccharides that yield only galactose upon hydrolysis, in addition to lactose. | One of the early identified sources of complex milk oligosaccharides. | [6] |
Table 2: Presence of Galactose-Rich Oligosaccharides in Marsupial Milk
Experimental Protocols
The accurate identification and quantification of this compound from complex biological matrices like milk requires sophisticated analytical techniques.
Sample Preparation from Milk
A general workflow for the extraction of oligosaccharides from milk for analysis is as follows:
-
Defatting: Milk samples are centrifuged to separate the lipid layer, which is then removed.
-
Protein Precipitation: Cold ethanol or other organic solvents are added to the skimmed milk to precipitate proteins. The mixture is incubated at low temperatures and then centrifuged to pellet the proteins.
-
Supernatant Collection: The supernatant containing the oligosaccharides is carefully collected.
-
Purification: The crude oligosaccharide extract may be further purified using methods like gel filtration chromatography (e.g., Sephadex G-25) to separate oligosaccharides based on size.[6]
Analytical Methodologies
2.2.1. Multiplexed Capillary Gel Electrophoresis with Laser-Induced Fluorescence Detection (xCGE-LIF)
This high-sensitivity method is used for the qualitative and quantitative analysis of human milk oligosaccharides.[1]
-
Principle: Fluorescently labeled oligosaccharides are separated by size and charge in a capillary filled with a gel matrix under the influence of an electric field. A laser excites the fluorescent tags, and the emitted light is detected.
-
Methodology:
-
Derivatization: Oligosaccharides are labeled with a fluorescent tag (e.g., 8-aminopyrene-1,3,6-trisulfonic acid, APTS).
-
Electrophoresis: The labeled oligosaccharides are injected into the capillary and separated.
-
Detection: A laser-induced fluorescence detector measures the signal as the labeled oligosaccharides pass through.
-
Quantification: The peak area of each oligosaccharide is compared to an internal standard of known concentration to determine its absolute concentration. The limit of quantification (LOQ) and limit of detection (LOD) are determined based on the signal-to-noise ratio.[1]
-
2.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the separation, identification, and quantification of oligosaccharides.
-
Principle: Liquid chromatography separates the different oligosaccharides in the mixture, which are then introduced into a mass spectrometer for detection and structural analysis based on their mass-to-charge ratio.
-
Methodology:
-
Chromatographic Separation: A porous graphitized carbon (PGC) column is often used for the separation of oligosaccharide isomers.
-
Mass Spectrometric Detection: The eluted oligosaccharides are ionized (e.g., by electrospray ionization - ESI) and their mass-to-charge ratios are measured. Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information.
-
Quantification: Quantification can be achieved using external standards or stable isotope-labeled internal standards.[10]
-
Biological Signaling Pathways
This compound and its isomers have been shown to possess biological activity, particularly in modulating the immune system and protecting the intestinal barrier.[2][5][11]
Attenuation of Inflammatory Signaling
Studies have demonstrated that galactosyllactoses, including 3'-GL, can attenuate inflammatory responses in intestinal epithelial cells.[2][11] A key mechanism is the mitigation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
The diagram below illustrates the proposed mechanism by which this compound can inhibit inflammation.
Caption: Proposed mechanism of this compound in attenuating NF-κB-mediated inflammation.
Conclusion
This compound is a naturally occurring oligosaccharide with a notable presence in human and marsupial milk. Its concentration in human milk is dynamic, influenced by genetics and lactation stage. The analytical methods for its characterization are well-established, providing a foundation for further research into its biological functions. The emerging evidence of its role in modulating inflammatory pathways highlights its potential as a bioactive compound for applications in infant nutrition and therapeutic development. This guide provides a foundational resource for scientists and researchers to further explore the potential of this compound.
References
- 1. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3'-Galactosyllactose - Synvenio [synvenio.com]
- 4. hcp.kendamil.com [hcp.kendamil.com]
- 5. hcp.kendamil.com [hcp.kendamil.com]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of marsupial milk oligosaccharides: characterization and developmental changes of two galactosyltransferases in lactating mammary glands of the tammar wallaby, Macropus eugenii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Marsupial and monotreme milk—a review of its nutrient and immune properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 11. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Isomers of Galactosyllactose: A Technical Guide to 3'-GL, 4'-GL, and 6'-GL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional differences between three key isomers of galactosyllactose (GL): 3'-O-β-D-galactopyranosyl-lactose (3'-GL), 4'-O-β-D-galactopyranosyl-lactose (4'-GL), and 6'-O-β-D-galactopyranosyl-lactose (6'-GL). These trisaccharides, found in human milk oligosaccharides (HMOs) and commercially produced galactooligosaccharides (GOS), are gaining significant attention for their prebiotic and immunomodulatory properties. Understanding their distinct structures is crucial for elucidating their specific biological activities and for the development of novel therapeutic agents.
Core Structural Differences
3'-GL, 4'-GL, and 6'-GL are all composed of a terminal galactose unit linked to the galactose moiety of a lactose molecule (Galβ1-4Glc). The fundamental difference between these isomers lies in the glycosidic linkage between the terminal galactose and the galactose of the lactose core.[1]
-
3'-Galactosyllactose (3'-GL): The terminal β-D-galactopyranosyl residue is linked to the 3'-hydroxyl group of the galactose unit of lactose (Galβ1-3Galβ1-4Glc).[2][3][4]
-
4'-Galactosyllactose (4'-GL): The terminal β-D-galactopyranosyl residue is linked to the 4'-hydroxyl group of the galactose unit of lactose (Galβ1-4Galβ1-4Glc).[5][6]
-
6'-Galactosyllactose (6'-GL): The terminal β-D-galactopyranosyl residue is linked to the 6'-hydroxyl group of the galactose unit of lactose (Galβ1-6Galβ1-4Glc).
These seemingly minor structural variations significantly impact the molecule's three-dimensional shape, which in turn influences its recognition by enzymes and receptors, leading to distinct biological effects.
Quantitative Data Summary
The distinct structures of these isomers lead to quantifiable differences in their biological activities. The following table summarizes key quantitative data from in vitro studies.
| Parameter | 3'-GL | 4'-GL | 6'-GL | Cell/System Model | Reference |
| Intestinal Barrier Protection | |||||
| Transepithelial Electrical Resistance (TEER) (% of control after toxin exposure) | Higher protection | Lower protection | Lower protection | Caco-2 cell monolayers | [7] |
| Anti-inflammatory Activity | |||||
| IL-8 Reduction (% of control) | Significant reduction | Significant reduction | Significant reduction | Intestinal epithelial cells | |
| NF-κB p65 Nuclear Translocation | Mitigated | Mitigated | Mitigated | H4, NCM-460, T84 cells | [8] |
| Prebiotic Activity | |||||
| Bifidobacterium Abundance Increase | Yes | Yes | Yes | Infant fecal microbiota | |
| Short-Chain Fatty Acid (SCFA) Production | Stimulated | Stimulated | Stimulated | Infant fecal microbiota |
Signaling Pathway: Attenuation of NF-κB Mediated Inflammation
A key mechanism underlying the anti-inflammatory effects of galactosyllactoses is the attenuation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][8] In unstimulated cells, NF-κB (a heterodimer of p50 and p65 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[2] Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[3][5] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like IL-8.[8]
Studies have shown that galactooligosaccharides containing 3'-GL, 4'-GL, and 6'-GL can mitigate the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of inflammatory cytokines.[8]
Experimental Protocols
Gram-Scale Chemical Synthesis of 3'-GL, 4'-GL, and 6'-GL
A robust method for the gram-scale chemical synthesis of these isomers from lactose has been developed, enabling further biological investigation. The general strategy involves the regioselective protection of lactose to create specific lactose-derived acceptors, followed by glycosylation with a galactose donor.
Workflow for Chemical Synthesis:
A detailed protocol involves multiple steps of protection and deprotection chemistry, with purification at each stage. For complete experimental details, including specific reagents and reaction conditions, researchers are directed to the supplementary information of the cited publication.
In Vitro Intestinal Barrier Protection Assay
This assay evaluates the ability of the galactosyllactose isomers to protect the integrity of an intestinal epithelial cell monolayer from damage induced by a toxin.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on Transwell inserts until a confluent monolayer with stable transepithelial electrical resistance (TEER) is formed.
-
Pre-treatment: The Caco-2 monolayers are pre-treated with 3'-GL, 4'-GL, or 6'-GL at various concentrations for 24 hours.
-
Toxin Challenge: The monolayers are then exposed to a fungal toxin (e.g., deoxynivalenol) to induce barrier disruption.
-
TEER Measurement: TEER is measured at regular intervals to assess the integrity of the tight junctions between the cells. A higher TEER value indicates better barrier function.
-
Permeability Assay: The passage of a fluorescent marker (e.g., fluorescein isothiocyanate-dextran) across the cell monolayer is quantified to measure paracellular permeability. Lower permeability indicates a more intact barrier.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines, such as IL-8, in the cell culture medium are measured by ELISA to assess the inflammatory response.
Structural Characterization
The precise structure and purity of the synthesized galactosyllactose isomers are confirmed using a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the anomeric configuration (α or β) and the specific linkage position of the glycosidic bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight and elemental composition of the trisaccharides.
Conclusion
The structural differences between 3'-GL, 4'-GL, and 6'-GL, defined by the linkage of the terminal galactose, result in distinct biological activities. While all three isomers demonstrate prebiotic and anti-inflammatory properties, evidence suggests that 3'-GL may be particularly effective in protecting the intestinal barrier. The availability of robust chemical synthesis methods will facilitate further research into the specific mechanisms of action of each isomer, paving the way for their potential application in infant nutrition, functional foods, and as therapeutic agents for inflammatory gut disorders.
References
- 1. parsing - How to parse a DOT file in Python - Stack Overflow [stackoverflow.com]
- 2. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Human Milk Oligosaccharide 3′-GL Improves Influenza-Specific Vaccination Responsiveness and Immunity after Deoxynivalenol Exposure in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. Blends of Human Milk Oligosaccharides Confer Intestinal Epithelial Barrier Protection In Vitro [mdpi.com]
- 7. hcp.kendamil.com [hcp.kendamil.com]
- 8. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 3-Galactosyllactose in Early Life Nutrition: A Technical Guide
October 31, 2025
Abstract
Human milk is the gold standard for infant nutrition, containing a complex array of bioactive components that contribute to infant health and development. Among these, human milk oligosaccharides (HMOs) represent the third largest solid component after lactose and lipids. 3-Galactosyllactose (3'-GL), a prominent trisaccharide in human milk, has garnered significant scientific interest for its multifaceted roles in shaping the infant gut microbiota, modulating the immune system, and strengthening the intestinal barrier. This technical guide provides an in-depth overview of the current scientific understanding of 3'-GL, focusing on its quantitative presence in human milk, its impact on early life nutrition, and the experimental methodologies used to elucidate its functions. This document is intended for researchers, scientists, and drug development professionals working in the fields of infant nutrition, gut health, and immunology.
Introduction
This compound (3'-GL) is a neutral, core 1 human milk oligosaccharide (HMO) composed of a galactose molecule linked to the 3-position of the glucose unit of lactose.[1][2] Like other HMOs, 3'-GL is largely indigestible by the infant's own enzymes and reaches the colon intact, where it exerts its biological effects primarily through its interaction with the gut microbiota and the intestinal epithelium.[3] Emerging evidence highlights the significant contribution of 3'-GL to several key aspects of infant health, including the establishment of a beneficial gut microbiome, the maturation of the immune system, and the protection against pathogens and inflammation.[1][4] This guide will synthesize the current knowledge on 3'-GL, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Quantitative Data on this compound (3'-GL)
The concentration of 3'-GL in human milk is dynamic and influenced by several factors, including the stage of lactation and the mother's genetic secretor status.
Table 1: Concentration of this compound (3'-GL) in Human Milk
| Lactation Stage | Concentration Range (mg/L) | Reference |
| Colostrum (Days 1-5) | 3.5 - 750 µg/mL | [2] |
| Early Milk (Days 1-21) | Declines logarithmically over time | [2] |
| Mature Milk (after 1 month) | Median: 2.42 mg/L | [1] |
Note: Concentrations can vary significantly between individuals.
Table 2: Impact of this compound (3'-GL) on Infant Gut Microbiota (In Vitro Fermentation Studies)
| Bacterial Genus/Species | Effect of 3'-GL | Quantitative Change | Reference |
| Bifidobacterium | Increased abundance | Significantly stimulated growth | [5] |
| Bifidobacterium longum | Increased abundance | Stimulated growth | [5] |
| Bifidobacterium breve | Increased abundance | Enhanced growth | [5] |
| Bacteroides | Decreased abundance | Reduced levels | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of 3'-GL.
Quantification of 3'-GL in Human Milk
Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Protocol:
-
Sample Preparation:
-
Thaw frozen human milk samples at 4°C.
-
Centrifuge at 4000 x g for 30 minutes at 4°C to remove fat.
-
Collect the aqueous supernatant.
-
Add four volumes of chloroform/methanol (2:1 v/v) to precipitate proteins.
-
Centrifuge at 4000 x g for 30 minutes at 4°C.
-
Carefully transfer the upper aqueous layer containing HMOs.
-
Add two volumes of cold ethanol and incubate at 4°C overnight to precipitate oligosaccharides.
-
Centrifuge at 4000 x g for 30 minutes at 4°C.
-
Resuspend the HMO pellet in deionized water for analysis.
-
-
Chromatographic Separation:
-
Utilize a graphitized carbon column for separation of HMO isomers.
-
Employ a binary solvent gradient with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometric Detection:
-
Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) for structural confirmation and quantification using multiple reaction monitoring (MRM).
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
In Vitro Fermentation of 3'-GL by Infant Fecal Microbiota
Protocol:
-
Fecal Sample Collection and Inoculum Preparation:
-
Collect fresh fecal samples from healthy, exclusively breastfed infants.
-
Immediately process the samples in an anaerobic chamber.
-
Homogenize the fecal samples in a sterile, anaerobic buffer (e.g., phosphate-buffered saline with reducing agents).
-
Filter the homogenate to remove large particles and create a fecal inoculum.
-
-
Fermentation:
-
Prepare a basal medium containing essential nutrients for bacterial growth.
-
Add 3'-GL as the sole carbohydrate source to the experimental group, and a no-carbohydrate control.
-
Inoculate the medium with the prepared infant fecal inoculum.
-
Incubate anaerobically at 37°C for a defined period (e.g., 24-48 hours).
-
-
Analysis:
-
Microbiota Composition: Extract bacterial DNA from fermentation samples and perform 16S rRNA gene sequencing to determine changes in the microbial community structure.
-
Short-Chain Fatty Acid (SCFA) Production: Analyze the fermentation supernatant for SCFAs (e.g., acetate, propionate, butyrate) using gas chromatography (GC).
-
Caco-2 Cell Intestinal Barrier Model
Protocol:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Seed Caco-2 cells onto permeable Transwell® inserts.
-
Culture the cells for 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
-
Treatment and Challenge:
-
Treat the apical side of the differentiated Caco-2 monolayer with 3'-GL for a specified duration (e.g., 24 hours).
-
Induce an inflammatory challenge by adding a pro-inflammatory cytokine (e.g., TNF-α) or a pathogen-associated molecular pattern (PAMP) to the basolateral medium.
-
-
Barrier Integrity and Inflammatory Response Assessment:
-
Transepithelial Electrical Resistance (TEER): Measure TEER across the cell monolayer to assess the integrity of the tight junctions. A decrease in TEER indicates a compromised barrier.
-
Paracellular Permeability: Measure the flux of a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) from the apical to the basolateral compartment.
-
Cytokine Secretion: Collect the basolateral medium and measure the concentration of pro-inflammatory cytokines (e.g., IL-8) using an enzyme-linked immunosorbent assay (ELISA).
-
Signaling Pathways and Mechanisms of Action
3'-GL has been shown to exert its beneficial effects through various mechanisms, including the modulation of key inflammatory signaling pathways.
Attenuation of NF-κB Signaling
One of the primary anti-inflammatory mechanisms of 3'-GL is its ability to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] In intestinal epithelial cells, pro-inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 3'-GL has been observed to mitigate the nuclear translocation of the NF-κB p65 subunit, thereby reducing the expression of inflammatory cytokines like IL-8.
Experimental Workflow for In Vitro Fermentation and Microbiota Analysis
The following diagram illustrates the typical workflow for studying the impact of 3'-GL on the infant gut microbiota in vitro.
Conclusion
This compound is a key bioactive component of human milk that plays a vital role in early life nutrition. Its ability to promote a healthy gut microbiota, characterized by an increase in beneficial Bifidobacterium species, and its direct anti-inflammatory effects through the modulation of the NF-κB signaling pathway, underscore its importance for infant health. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals seeking to further understand and harness the benefits of 3'-GL. Future research should focus on elucidating the synergistic effects of 3'-GL with other HMOs and its long-term impact on health outcomes.
References
- 1. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcp.kendamil.com [hcp.kendamil.com]
- 4. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Variation of 3-Galactosyllactose Concentration During Lactation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the concentration of 3-Galactosyllactose, specifically β1-3'-galactosyllactose (β3'-GL), a notable human milk oligosaccharide (HMO), throughout the stages of lactation. This document synthesizes available quantitative data, details experimental protocols for quantification, and illustrates the relevant biosynthetic pathway.
Quantitative Analysis of β3'-Galactosyllactose Concentration in Human Milk
β3'-Galactosyllactose is a trisaccharide found in human milk, although in relatively low concentrations compared to other HMOs. It is present in the milk of over 75% of women.[1][2][3][4] Current research indicates that the concentration of β3'-GL remains stable across the different stages of lactation, from colostrum to mature milk.[1][2][3][4]
The most significant factor influencing the concentration of β3'-GL is maternal genetics, specifically the secretor (FUT2) and Lewis (FUT3) gene status, which categorizes human milk into four major groups (Group I to IV).[1][3] Notably, the concentration of β3'-GL is higher in the milk of mothers belonging to HM group IV and HM group II compared to HM group I.[1][3]
The following table summarizes the available quantitative data for β3'-GL concentration. Due to its stability across lactation, a representative median concentration is provided.
| Lactation Stage | β3'-Galactosyllactose (β3'-GL) Concentration (mg/L) | Reference |
| Colostrum (Days 1-5) | ~2.42 (Median) | [1] |
| Transitional Milk (Days 6-14) | ~2.42 (Median) | [1] |
| Mature Milk (>14 Days) | ~2.42 (Median) | [1] |
Note: The concentration of β3'-Galactosyllactose does not show significant variation across lactation stages. The provided median value is based on a study analyzing 171 human milk samples collected monthly over the first year of lactation.[1]
Biosynthesis of this compound in the Mammary Gland
The biosynthesis of HMOs, including this compound, is a complex process that occurs in the Golgi apparatus of the mammary epithelial cells. The synthesis of β3'-GL begins with the foundational disaccharide of milk, lactose, which is formed from glucose and UDP-galactose. A specific glycosyltransferase, a β-1,3-galactosyltransferase, then catalyzes the addition of a galactose molecule to the lactose backbone, forming the trisaccharide this compound.
The following diagram illustrates the simplified enzymatic pathway for the synthesis of β3'-Galactosyllactose.
References
- 1. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hcp.kendamil.com [hcp.kendamil.com]
- 4. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Galactosyllactose: A Technical Guide to its Prebiotic Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Galactosyllactose (3'-GL), a trisaccharide composed of a galactose moiety linked to the 3-position of the glucose unit of lactose, is a significant prebiotic compound found naturally in human milk as a Human Milk Oligosaccharide (HMO) and is also a component of commercially produced galactooligosaccharides (GOS).[1][2][3][4] As a non-digestible oligosaccharide, 3'-GL travels to the colon intact, where it exerts its beneficial effects primarily through the selective modulation of the gut microbiota.[5] Its ability to foster the growth of beneficial bacteria, stimulate the production of health-promoting metabolites, and directly interact with intestinal cells has positioned it as a compound of high interest for applications in infant nutrition, functional foods, and as a potential therapeutic agent for managing gut health and inflammatory conditions.[1][3][6][7]
Core Prebiotic Mechanisms of this compound
The prebiotic activity of 3'-GL is multifaceted, involving a cascade of events that begins with its selective fermentation by commensal gut bacteria.
-
Selective Microbiota Modulation : 3'-GL serves as a preferential substrate for beneficial gut microorganisms, particularly species within the Bifidobacterium and Lactobacillus genera.[1][8] In vitro studies using infant fecal microbiota have demonstrated that 3'-GL significantly increases the abundance of key infant-associated bifidobacteria, including Bifidobacterium longum, B. breve, and B. bifidum.[1] This selective stimulation helps to establish a healthy gut microbial community, which is crucial for immune development and pathogen defense.
-
Production of Short-Chain Fatty Acids (SCFAs) : The fermentation of 3'-GL by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1][9][10] These metabolites are vital for gut homeostasis. They serve as a primary energy source for colonocytes (especially butyrate), contribute to the maintenance of the intestinal barrier, and possess anti-inflammatory and immunomodulatory properties.[10][11]
-
Acidification of the Gut Environment : The production of SCFAs and lactic acid from 3'-GL fermentation lowers the pH of the colonic environment.[1] This acidification creates unfavorable conditions for the growth of pH-sensitive pathogenic bacteria, such as certain species of Enterobacteriaceae and Clostridium, thereby contributing to a protective microbial balance.[1]
-
Direct Immunomodulatory Effects : Beyond its role as a prebiotic substrate, 3'-GL has been shown to exert direct effects on intestinal epithelial cells. Evidence from ex vivo studies on human intestinal tissue suggests that galactosyllactoses, including 3'-GL, can directly attenuate inflammatory signaling pathways, contributing to innate immune modulation.[3][12]
Quantitative Data from Experimental Studies
The prebiotic effects of 3'-GL have been quantified in various in vitro and ex vivo models. The following tables summarize key findings from these studies.
Table 1: Impact of 3'-Galactosyllactose on Gut Microbiota Composition (in vitro infant fecal fermentation)
| Bacterial Species | Fold Change in Relative Abundance (vs. Control) | Reference |
|---|---|---|
| Bifidobacterium longum | Increased | [1] |
| Bifidobacterium breve | Increased | [1] |
| Bifidobacterium bifidum | Significantly Increased | [1] |
| Bacteroides genus | Decreased |[1][4] |
Note: Data represents trends observed in in vitro fermentation studies. Specific fold changes can vary based on the fecal donor and experimental conditions.
Table 2: Short-Chain Fatty Acid (SCFA) Production from in vitro Fermentation of 3'-Galactosyllactose
| Metabolite | Concentration Change | Reference |
|---|---|---|
| Acetate | Increased | [1][9] |
| Lactate | Increased | [9] |
| Butyrate | Increased | [10] |
| Propionate | Increased | [10] |
| Total SCFAs | Increased |[1] |
Note: Increased production is relative to baseline or negative control conditions in fecal fermentation models.
Table 3: Summary of Clinical Trials on GOS/HMOs Containing 3'-Galactosyllactose
| Study Population | Intervention | Dosage | Key Outcomes | Reference |
|---|---|---|---|---|
| Healthy Adults | Milk with enzymatically produced GOS | 9 g GOS/serving | 3-fold increase in gut bifidobacteria; Increased plasma acetate. | [13] |
| Lactose Intolerant Individuals | GOS | 5.2 g, twice daily | Aims to identify microbial shifts associated with alleviation of intolerance symptoms. | [14] |
| Healthy Term Infants | Infant formula with various HMOs | Varied | Supplementation was safe and well-tolerated; Shift in gut microbiome and stool characteristics towards breastfed infants. | [15] |
| Lactose Intolerant Individuals | Review of GOS trials | Varied | Most studies reported favorable outcomes in managing symptoms of lactose intolerance. |[16] |
Note: Clinical trials typically use GOS mixtures, which contain 3'-GL among other oligosaccharides. Studies on pure 3'-GL are less common.
Signaling Pathways and Mechanisms of Action
3'-GL influences host health through specific molecular pathways, most notably by modulating inflammatory responses in the gut.
Attenuation of NF-κB Inflammatory Signaling
A key anti-inflammatory mechanism of galactosyllactoses is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][12] In response to pro-inflammatory stimuli, such as pathogens or cytokines, the NF-κB p65 subunit translocates to the nucleus, where it initiates the transcription of inflammatory genes. Studies have shown that GOS and HMOs containing 3'-GL can mitigate this response by inhibiting the nuclear translocation of NF-κB p65 in intestinal epithelial cells.[3]
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Enhancement of Gut Barrier Function
The prebiotic effects of 3'-GL create a synergistic effect that reinforces the intestinal barrier, a critical defense against pathogens and toxins.
Caption: Logical workflow of 3'-GL enhancing intestinal barrier function.
Experimental Protocols
Reproducible and standardized methodologies are crucial for studying the effects of prebiotics. Below are outlines of key experimental protocols.
Protocol 1: In Vitro Batch Fermentation of 3'-GL with Fecal Microbiota
This method assesses the fermentability of 3'-GL and its impact on microbial composition and metabolite production.
1. Inoculum Preparation:
-
Collect fresh fecal samples from healthy donors (e.g., infants not exposed to antibiotics).
-
Immediately store samples in an anaerobic environment (e.g., with an anaerobic gas pack).
-
Prepare a 10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine).
2. Fermentation:
-
Dispense a basal medium (containing nutrients but no carbohydrates) into sterile fermentation vessels.
-
Add the test substrate (e.g., 10 mg/mL 3'-GL), a positive control (e.g., FOS or GOS), and a negative control (no substrate).
-
Inoculate each vessel with the fecal slurry (e.g., 5% v/v) under a continuous stream of N₂ or in an anaerobic chamber.
-
Incubate at 37°C for a defined period (e.g., 24-48 hours), with time points for sampling (e.g., 0, 12, 24, 48 hours).
3. Analysis:
-
Microbiota Composition: Extract DNA from samples and perform 16S rRNA gene sequencing to determine changes in bacterial populations.
-
SCFA Production: Centrifuge samples, filter the supernatant, and analyze for SCFAs using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
pH Measurement: Monitor changes in the culture pH at each time point.
Caption: Experimental workflow for in vitro fecal fermentation of 3'-GL.
Protocol 2: Intestinal Barrier Function Assay Using Caco-2 Cells
This protocol models the human intestinal barrier to assess the direct effects of 3'-GL on epithelial integrity and inflammatory responses.
1. Cell Culture:
-
Culture human intestinal epithelial cells (e.g., Caco-2) on semi-permeable transwell inserts until they form a differentiated and polarized monolayer. This typically takes ~21 days.
2. Barrier Integrity Measurement:
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter to confirm monolayer confluence and integrity. A high TEER value indicates a well-formed barrier.
3. Treatment and Challenge:
-
Treat the apical side of the Caco-2 monolayers with 3'-GL dissolved in cell culture media for a specified period (e.g., 24 hours).[17]
-
Introduce an inflammatory challenge, such as a pro-inflammatory cytokine (e.g., TNF-α) or a fungal toxin, to both 3'-GL-treated and untreated (control) cells.[17]
4. Outcome Analysis:
-
Barrier Protection: Monitor TEER values post-challenge. A smaller drop in TEER in the 3'-GL-treated group compared to the control indicates a protective effect.
-
Inflammatory Response: Collect the basolateral media and quantify the secretion of pro-inflammatory chemokines, such as Interleukin-8 (IL-8), using an ELISA assay. Reduced IL-8 levels in the treated group suggest an anti-inflammatory effect.[17]
-
Gene Expression: Lyse the cells to extract RNA and perform RT-qPCR to analyze the expression of genes related to tight junctions (e.g., Occludin, ZO-1) and inflammation.
Conclusion and Future Directions
This compound stands out as a potent prebiotic compound with well-defined mechanisms of action. Through its selective fermentation by beneficial gut bacteria, production of SCFAs, and direct immunomodulatory activities, 3'-GL contributes significantly to gut homeostasis and possesses anti-inflammatory properties.[1][3] The robust data from in vitro and ex vivo studies underscore its potential for use in advanced infant nutrition to more closely mimic the functionality of human milk.
For drug development professionals, 3'-GL represents a promising candidate for further investigation as a standalone or adjunct therapy for conditions characterized by gut dysbiosis and inflammation, such as inflammatory bowel disease or lactose intolerance.[18] Future research should focus on large-scale clinical trials using purified 3'-GL to unequivocally establish its efficacy and optimal dosage for specific health applications, moving beyond the broader effects observed with GOS mixtures. Furthermore, elucidating the complete set of molecular interactions between 3'-GL and host cell receptors could unveil novel therapeutic targets and applications.
References
- 1. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02069J [pubs.rsc.org]
- 2. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 6. 3'-Galactosyllactose - Synvenio [synvenio.com]
- 7. Infant Formula Supplemented with Biotics: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus plantarum WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. 3'-Galactosyllactose | 32694-82-9 | OG15069 | Biosynth [biosynth.com]
- 13. The Impact of Low-Lactose, High Galacto-Oligosaccharides Milk on Gut Microbiome and Plasma Metabolome in Healthy Adults: A Randomized, Double-Blind, Controlled Clinical Trial Complemented by Ex Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Clinical Studies on the Supplementation of Manufactured Human Milk Oligosaccharides: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. hcp.kendamil.com [hcp.kendamil.com]
- 18. Frontiers | Galacto-oligosaccharides alleviate experimental lactose intolerance associated with gut microbiota in mice [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 3-Galactosyllactose from Lactose
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Galactosyllactose (3'-GL) is a trisaccharide found in human milk and is considered a prebiotic, promoting the growth of beneficial gut bacteria.[1][2] Its potential health benefits have led to increased interest in its synthesis for applications in infant formula, functional foods, and pharmaceuticals.[1] Enzymatic synthesis using β-galactosidases offers a highly specific and efficient method for producing 3'-GL from lactose through a process called transgalactosylation.[3][4]
This document provides detailed application notes and protocols for the enzymatic synthesis of this compound. It covers the selection of enzymes, optimization of reaction conditions, and purification methods, supported by quantitative data and visual workflows.
Principle of Synthesis: Transgalactosylation
The enzymatic synthesis of this compound from lactose is catalyzed by β-galactosidase (EC 3.2.1.23). This enzyme facilitates both hydrolysis and transgalactosylation reactions. In the presence of a high lactose concentration, the transgalactosylation activity is favored. The reaction mechanism involves a two-step process:
-
Formation of a Galactosyl-Enzyme Intermediate: The β-galactosidase cleaves the glycosidic bond in lactose, releasing glucose and forming a covalent intermediate with the galactose moiety.
-
Galactosyl Transfer: The galactosyl group is then transferred to an acceptor molecule. If the acceptor is water, lactose is hydrolyzed into galactose and glucose. If the acceptor is another lactose molecule, a trisaccharide, such as this compound, is formed.[4]
The regioselectivity of the galactosyl transfer, which determines the specific isomer of galactosyllactose formed (e.g., 3'-GL, 4'-GL, or 6'-GL), is highly dependent on the source of the β-galactosidase.[1][4][5]
Key Enzymes for this compound Synthesis
Several β-galactosidases from different microbial sources have been investigated for the synthesis of galacto-oligosaccharides (GOS), with some showing a high propensity for producing 3'-Galactosyllactose.
-
Geobacillus stearothermophilus: A mutated β-galactosidase (BgaB R109W) from this thermophilic bacterium has shown significantly improved synthesis of 3'-GL, with yields up to 23% of the total carbohydrates.[3] The wild-type enzyme produces only a minimal amount (2%).[3]
-
Lactobacillus plantarum: A recombinant β-galactosidase from L. plantarum has been used to produce tri-GOS, among other products.[6]
-
Bifidobacterium species: β-galactosidases from certain Bifidobacterium strains are known to primarily synthesize GOS with β-(1→3) glycosidic bonds, which is the linkage found in 3'-GL.[5]
-
Aspergillus oryzae: This fungal source is known to produce β-galactosidases that form mainly β-(1→3) and β-(1→6) linkages.[4]
The choice of enzyme is critical for maximizing the yield of the desired 3'-GL isomer.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the enzymatic synthesis of GOS, with a focus on conditions that favor trisaccharide production, including 3'-Galactosyllactose.
Table 1: Comparison of β-Galactosidases for 3'-Galactosyllactose Synthesis
| Enzyme Source | Mutant/Wild-Type | Lactose Conc. (% w/v) | Temperature (°C) | pH | 3'-GL Yield (% w/w) | Reference |
| Geobacillus stearothermophilus KVE39 | BgaB R109W (Mutant) | 18 | Not Specified | Not Specified | 23 | [3] |
| Geobacillus stearothermophilus KVE39 | BgaB R109V (Mutant) | 18 | Not Specified | Not Specified | 21 | [3] |
| Geobacillus stearothermophilus KVE39 | BgaB R109K (Mutant) | 18 | Not Specified | Not Specified | 11.5 | [3] |
| Geobacillus stearothermophilus KVE39 | BgaB (Wild-Type) | 18 | Not Specified | Not Specified | 2 | [3] |
Table 2: Optimized Reaction Conditions for GOS (including Tri-saccharides) Production
| Enzyme Source | Lactose Conc. (% w/v) | Temperature (°C) | pH | Enzyme Conc. | Reaction Time (h) | Max. GOS/Tri-GOS Yield | Reference |
| Recombinant from L. plantarum FMNP01 | 50 (with sucrose) | 50 | Not Specified | 3 U/mL | 6 | 47.69 ± 1.36 g/L (Tri-GOS) | [6][7] |
| Kluyveromyces marxianus NCIM 3551 | 20 | 40 | 6.5 | Not Specified | 3 | 36% (w/w) of total sugars | [8] |
| Recombinant from Bifidobacterium animalis | 20 | 60 | 6.0 | 40 U/mL | 2 | 24.45 g/L | [9] |
| Lactobacillus leichmannii 313 | 1.53 | 37-45 | 7.0 | Not Specified | 12 | Optimized for enzyme production | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Evolved β-Galactosidase from Geobacillus stearothermophilus
This protocol is based on the methodology that yielded the highest reported concentration of 3'-GL.[3]
1. Materials:
- Evolved β-galactosidase (e.g., GP643.3, BgaB R109W) from Geobacillus stearothermophilus
- Lactose monohydrate
- Sodium phosphate buffer (50 mM, pH 6.5)
- Heating block or water bath
- Reaction tubes
- High-Performance Liquid Chromatography (HPLC) system for analysis
2. Procedure:
- Prepare a lactose solution of 18% (w/v) in 50 mM sodium phosphate buffer (pH 6.5).
- Pre-heat the lactose solution to the optimal temperature for the enzyme (typically around 60-65°C for enzymes from thermophilic organisms, but should be empirically determined).
- Add the evolved β-galactosidase to the lactose solution. The optimal enzyme concentration should be determined experimentally, starting with a range of 1-10 U/mL.
- Incubate the reaction mixture at the optimal temperature with gentle agitation.
- Withdraw aliquots at different time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to monitor the reaction progress.
- Terminate the reaction in the aliquots by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- Analyze the composition of the reaction mixture (lactose, glucose, galactose, and 3'-GL) by HPLC.
3. Analysis:
- Use an appropriate HPLC column for carbohydrate analysis (e.g., an amino-based column).
- The mobile phase is typically a mixture of acetonitrile and water.
- Use a refractive index (RI) detector for quantification.
- Run standards of lactose, glucose, galactose, and purified 3'-GL for peak identification and quantification.
Protocol 2: General Protocol for GOS Synthesis Optimization
This protocol provides a framework for optimizing the synthesis of GOS, which can be adapted to maximize the yield of 3'-GL.
1. Materials:
- β-galactosidase of choice
- Lactose monohydrate
- Appropriate buffer system (e.g., sodium phosphate, citrate)
- pH meter
- Temperature-controlled incubator/shaker
- HPLC system
2. Optimization of Reaction Parameters:
- Lactose Concentration: Test a range of initial lactose concentrations (e.g., 10%, 20%, 30%, 40%, 50% w/v). Higher concentrations generally favor transgalactosylation over hydrolysis.
- Temperature: Evaluate the effect of temperature on enzyme activity and stability. The optimal temperature will depend on the source of the enzyme (e.g., 30-40°C for mesophilic organisms, 50-85°C for thermophilic organisms).[7][8]
- pH: Determine the optimal pH for the enzyme by testing a range of buffer pH values (e.g., 5.0 to 8.0).[7][8][9]
- Enzyme Concentration: Vary the enzyme concentration to find a balance between reaction rate and cost-effectiveness.
- Reaction Time: Monitor the reaction over time to identify the point of maximum 3'-GL accumulation, after which the product may be hydrolyzed.
3. Purification of this compound:
- The reaction mixture will contain unreacted lactose, monosaccharides (glucose and galactose), and a mixture of GOS isomers.
- Purification of 3'-GL from this complex mixture can be challenging.[1]
- Chromatographic techniques such as size-exclusion chromatography or preparative HPLC are often required to isolate 3'-GL to a high purity.
Visualizations
References
- 1. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02069J [pubs.rsc.org]
- 2. 3'-Galactosyllactose - Synvenio [synvenio.com]
- 3. Evolved β-Galactosidases from Geobacillus stearothermophilus with Improved Transgalactosylation Yield for Galacto-Oligosaccharide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature and biosynthesis of galacto-oligosaccharides related to oligosaccharides in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the production conditions of tri-GOS and lactosucrose from lactose and sucrose with recombinant β-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transgalactosylation of lactose for synthesis of galacto-oligosaccharides using Kluyveromyces marxianus NCIM 3551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Gram-Scale Chemical Synthesis of 3-Galactosyllactose: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the gram-scale chemical synthesis of 3-Galactosyllactose (3'-GL), a trisaccharide of interest for its potential prebiotic properties and presence in human milk oligosaccharides (HMOs). The synthesis commences from commercially available lactose and proceeds through a multi-step sequence involving protection, glycosylation, and deprotection.
Data Summary
The following tables summarize the quantitative data for the multi-step synthesis of this compound, providing a clear overview of the efficiency of each reaction step.
Table 1: Synthesis of Lactose Acceptor 4
| Step | Compound | Starting Material (g) | Reagents | Product | Yield (g) | Yield (%) |
| 1 | 2 | Lactose (25.0) | 2,2-Dimethoxypropane, p-TsOH·H₂O; then BnBr, NaH | Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranosyl-(1→4)-2,6-di-O-benzyl-3',4'-O-isopropylidene-β-D-galactopyranoside | 16.5 | 27 |
| 2 | 3 | 2 (16.5) | 80% aq. AcOH | Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranosyl-(1→4)-2,6-di-O-benzyl-β-D-galactopyranoside | 12.5 | 78 |
| 3 | 4 | 3 (5.0) | Chloroacetic anhydride, Pyridine | Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranosyl-(1→4)-2,6-di-O-benzyl-3-O-chloroacetyl-β-D-galactopyranoside | 4.34 | 81 |
Table 2: Synthesis of Galactosyl Donor 9
| Step | Compound | Starting Material (g) | Reagents | Product | Yield (g) | Yield (%) |
| 4 | 9 | β-D-Galactose pentaacetate (10.0) | p-Thiocresol, BF₃·OEt₂ | p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 10.1 | 89 |
Table 3: Glycosylation and Final Deprotection for this compound (13)
| Step | Compound | Starting Material (g) | Reagents | Product | Yield (g) | Yield (%) |
| 5 | 10 | 4 (4.2) & 9 (3.4) | NIS, TfOH | Fully protected 3'-GL | 3.9 | 52 |
| 6 | - | 10 (3.9) | K₂CO₃ in MeOH | De-acetylated intermediate | - | ~quant. |
| 7 | 13 | Intermediate from Step 6 | H₂, Pd/C | This compound | 1.42 | 58 (over 2 steps) |
Experimental Protocols
The following are detailed methodologies for the key experiments in the gram-scale synthesis of this compound.
Protocol 1: Synthesis of Lactose Acceptor 4
This protocol describes the three-step synthesis of the key lactose acceptor with a free hydroxyl group at the 3'-position.
Step 1: Synthesis of Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranosyl-(1→4)-2,6-di-O-benzyl-3',4'-O-isopropylidene-β-D-galactopyranoside (2)
-
Suspend lactose (25.0 g, 73.0 mmol) in dry DMF (250 mL).
-
Add 2,2-dimethoxypropane (18.0 mL, 146 mmol) and p-toluenesulfonic acid monohydrate (1.4 g, 7.3 mmol).
-
Stir the mixture at 60 °C for 4 hours.
-
Cool the reaction to room temperature and add triethylamine (2.0 mL, 14.6 mmol).
-
Cool the mixture to 0 °C and add sodium hydride (60% in mineral oil, 14.6 g, 365 mmol) portion-wise.
-
Add benzyl bromide (43.4 mL, 365 mmol) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction by the slow addition of methanol (50 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield compound 2 as a white solid (16.5 g, 27%).
Step 2: Synthesis of Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranosyl-(1→4)-2,6-di-O-benzyl-β-D-galactopyranoside (3)
-
Dissolve compound 2 (16.5 g, 19.7 mmol) in 80% aqueous acetic acid (165 mL).
-
Heat the solution to 80 °C and stir for 1.5 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Co-evaporate the residue with toluene three times to remove residual acetic acid.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to afford compound 3 as a white solid (12.5 g, 78%).
Step 3: Synthesis of Benzyl 2,3,6-tri-O-benzyl-β-D-glucopyranosyl-(1→4)-2,6-di-O-benzyl-3-O-chloroacetyl-β-D-galactopyranoside (4)
-
Dissolve compound 3 (5.0 g, 6.2 mmol) in dry pyridine (50 mL) and cool to 0 °C.
-
Add chloroacetic anhydride (1.28 g, 7.5 mmol) and stir the reaction at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with methanol (10 mL) and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield acceptor 4 as a white solid (4.34 g, 81%).
Protocol 2: Synthesis of Galactosyl Donor 9
This protocol details the preparation of the thiogalactoside donor required for the glycosylation reaction.
-
Dissolve β-D-galactose pentaacetate (10.0 g, 25.6 mmol) and p-thiocresol (4.8 g, 38.4 mmol) in dry dichloromethane (100 mL).
-
Cool the solution to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 6.4 mL, 51.2 mmol) dropwise.
-
Stir the reaction at room temperature for 16 hours.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to give donor 9 as a white solid (10.1 g, 89%).
Protocol 3: Glycosylation and Deprotection to Yield this compound (13)
This protocol outlines the key glycosylation step followed by a two-step deprotection to afford the final product.
Step 1: Glycosylation to form the fully protected trisaccharide (10)
-
Dissolve acceptor 4 (4.2 g, 4.8 mmol) and donor 9 (3.4 g, 7.2 mmol) in dry dichloromethane (50 mL) containing activated 3 Å molecular sieves.
-
Stir the mixture under an argon atmosphere at room temperature for 1 hour.
-
Cool the mixture to -40 °C and add N-iodosuccinimide (NIS, 1.6 g, 7.2 mmol).
-
Add triflic acid (TfOH, 64 µL, 0.72 mmol) dropwise.
-
Allow the reaction to slowly warm to -20 °C over 2 hours.
-
Quench the reaction with triethylamine (1 mL), dilute with dichloromethane, and filter through Celite.
-
Wash the filtrate with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography (petroleum ether/ethyl acetate gradient) to yield compound 10 (3.9 g, 52%).
Step 2 & 3: Deprotection to this compound (13)
-
Dissolve the protected trisaccharide 10 (3.9 g, 2.5 mmol) in methanol (50 mL).
-
Add potassium carbonate (345 mg, 2.5 mmol) and stir at room temperature for 4 hours.
-
Neutralize the reaction with Amberlite IR120 H⁺ resin, filter, and concentrate the filtrate.
-
Dissolve the residue in a mixture of methanol (25 mL) and ethyl acetate (25 mL).
-
Add palladium on carbon (10 wt. %, 400 mg) and stir the mixture under a hydrogen atmosphere (1 atm) for 16 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the final product by size-exclusion chromatography (Sephadex G-25, water as eluent) to obtain this compound 13 as a white solid (1.42 g, 58% over two steps).
Visualizations
The following diagrams illustrate the experimental workflow and key chemical transformations.
Caption: Overall workflow for the gram-scale synthesis of this compound.
Caption: Key glycosylation reaction for the formation of the β-(1→3) linkage.
Application Notes and Protocols for the Analytical Identification of 3-Galactosyllactose
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Galactosyllactose (3'-GL) is a neutral trisaccharide and a significant human milk oligosaccharide (HMO) with the structure Galβ1-3Galβ1-4Glc.[1][2] As research into the physiological benefits of HMOs, such as their role in gut health and immune modulation, continues to expand, accurate and reliable analytical methods for their identification and quantification are crucial.[3] These methods are essential for quality control in infant formula, characterization of prebiotics, and in various stages of drug development where HMOs may be investigated as active pharmaceutical ingredients or excipients.
This document provides detailed application notes and experimental protocols for the identification and quantification of 3'-GL using three primary analytical techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Techniques: Principles and Applications
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle: HPAEC-PAD is a powerful technique for the separation and quantification of carbohydrates.[4][5] At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated on a strong anion-exchange column.[5] Pulsed Amperometric Detection provides sensitive and direct detection of underivatized carbohydrates by measuring the electrical current generated from their oxidation on a gold electrode.[4][5]
Application: HPAEC-PAD is well-suited for the routine, quantitative analysis of 3'-GL in various matrices, including infant formula and biological samples.[6] It offers excellent resolution for separating isomeric oligosaccharides.[5]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Principle: HPLC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For polar molecules like 3'-GL, techniques such as porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) are often employed for separation.[7] Mass spectrometry provides mass-to-charge ratio information, enabling confident identification and structural characterization, especially when coupled with tandem MS (MS/MS).[7] Derivatization with fluorescent labels can enhance ionization efficiency and chromatographic retention.[7]
Application: HPLC-MS is ideal for both qualitative and quantitative analysis of 3'-GL, particularly in complex mixtures where high specificity is required. It is a key method for structural confirmation and for analyzing samples with low concentrations of the analyte.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including oligosaccharides.[9][10] By analyzing the magnetic properties of atomic nuclei, 1D (e.g., ¹H) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can reveal detailed information about monosaccharide composition, anomeric configurations, glycosidic linkages, and the sequence of sugar residues.[9][11]
Application: NMR is the gold standard for the definitive structural confirmation of 3'-GL.[1][12] It is essential for characterizing reference standards and for identifying unknown oligosaccharides in a sample. Quantitative NMR (qNMR) can also be used for accurate concentration determination without the need for an identical standard.[13]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of 3'-GL and related fucosylated HMOs using various analytical techniques.
| Analytical Technique | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPAEC-PAD | 3-Fucosyllactose (3-FL) | 0.40–19.94 µg/mL | Not Reported | Not Reported | [14] |
| HPLC-RI | 2'-Fucosyllactose (2'-FL), 3-FL | 0.2–12 mg/mL | 0.1 mg/mL (2'-FL, whole milk), 0.2 mg/mL (3-FL, whole milk) | Not Reported | [15] |
| qNMR | 2'-FL, 3-FL | Not Reported | Not Reported | 0.10 mg/mL (2'-FL), 0.15 mg/mL (3-FL) | [13] |
| xCGE-LIF | β3'-GL, α3'-GL, other HMOs | Not Reported | S/N of 3 | S/N of 10 | [16] |
Experimental Protocols
Protocol 1: HPAEC-PAD for this compound Quantification
This protocol is adapted from methodologies used for the analysis of human milk oligosaccharides.[6][14]
1. Sample Preparation (e.g., Infant Formula):
-
Weigh 1 g of infant formula powder and dissolve it in 50 mL of deionized water.[6]
-
Shake vigorously for 2-3 minutes until fully dissolved.[6]
-
For complex samples like human milk, a solid-phase extraction (SPE) step using a graphitized carbon cartridge (PGC) may be necessary to remove interfering substances like lactose.[14]
-
Filter the sample through a 0.22 µm syringe filter before injection.[6]
2. Chromatographic Conditions:
-
System: High-Performance Anion-Exchange Chromatography system equipped with a Pulsed Amperometric Detector.[14]
-
Column: Dionex CarboPac™ PA1 (2 x 250 mm) with a CarboPac™ PA guard column (2 x 25 mm).[14]
-
Column Temperature: 20 °C.[14]
-
Flow Rate: 0.3 mL/min.[14]
-
Injection Volume: 10 µL.[14]
-
Mobile Phase A: 100 mM Sodium Hydroxide (NaOH).[14]
-
Mobile Phase B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH.[14]
-
Gradient Elution:
3. Detection:
-
Detector: Pulsed Amperometric Detector (PAD) with a gold working electrode.[14]
-
Use a standard quadruple-potential waveform for carbohydrate detection.
4. Quantification:
-
Prepare a series of 3'-GL standard solutions of known concentrations (e.g., 0.5-20 µg/mL).
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify 3'-GL in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: HPLC-MS for this compound Identification
This protocol outlines a general workflow for the analysis of HMOs, which can be adapted for 3'-GL.
1. Sample Preparation and Derivatization (Optional but Recommended):
-
Isolate the oligosaccharide fraction from the sample matrix using solid-phase extraction (e.g., C18 or PGC cartridges).
-
For enhanced sensitivity and chromatographic resolution, perform derivatization. A common method is reductive amination with a fluorescent label like 2-aminobenzoic acid (2-AA).[7]
-
Dissolve the dried oligosaccharide sample in a solution of 2-AA and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent (e.g., methanol/acetic acid).[7]
-
Incubate at an elevated temperature (e.g., 65-80°C) for a defined period (e.g., 2-3 hours).[7]
-
Clean up the labeled sample using a suitable SPE cartridge to remove excess reagents.[7]
-
2. Chromatographic Conditions (PGC-LC):
-
System: HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: Porous Graphitized Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm).[7]
-
Column Temperature: 40 °C.[7]
-
Flow Rate: 0.2-0.4 mL/min.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A shallow gradient from low to high acetonitrile concentration is typically used to elute the polar oligosaccharides.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for native oligosaccharides or positive ion mode for labeled oligosaccharides.
-
Scan Mode: Full scan for initial identification of [M-H]⁻ or [M+H]⁺ ions.
-
Tandem MS (MS/MS): Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions for structural confirmation.
Protocol 3: NMR Spectroscopy for Structural Elucidation of this compound
This protocol provides a general framework for the NMR analysis of oligosaccharides.
1. Sample Preparation:
-
A highly purified sample of 3'-GL is required (typically >95%).[1]
-
Lyophilize the sample to remove any residual water.
-
Dissolve 1-5 mg of the sample in 0.5 mL of deuterium oxide (D₂O).
-
For complete removal of the HOD signal, repeated lyophilization from D₂O may be necessary.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum to observe the proton signals. The anomeric protons typically resonate in the 4.5-5.5 ppm region.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within each monosaccharide residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., a single sugar residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between sugar units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in confirming linkage positions and stereochemistry.
-
3. Data Analysis:
-
Assign all proton and carbon chemical shifts for each monosaccharide residue.
-
Use the HMBC correlations across the glycosidic bonds (e.g., from the anomeric proton of one residue to a carbon of the adjacent residue) to establish the linkage pattern (e.g., Galβ1-3Gal, Galβ1-4Glc).
-
Confirm the anomeric configuration (α or β) based on the coupling constants (J-values) of the anomeric protons and the chemical shifts of the anomeric carbons.
Visualizations
Caption: HPAEC-PAD experimental workflow for this compound quantification.
Caption: HPLC-MS experimental workflow for this compound identification.
Caption: NMR spectroscopy workflow for this compound structural elucidation.
References
- 1. 3'-Galactosyllactose (3'GL) Analytical Reference [elicityl-oligotech.com]
- 2. 3'-Galactosyllactose (3'GL) (>90% NMR) [elicityl-oligotech.com]
- 3. 3'-Galactosyllactose | 32694-82-9 | OG15069 | Biosynth [biosynth.com]
- 4. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Comparison of Different Labeling Techniques for the LC-MS Profiling of Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 11. Structure determination of galacto-oligosaccharides by pyridylamination and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative nuclear magnetic analysis of human milk oligosaccharides 2'-fucosyllactose and 3-fucosyllactose in complicated food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 3-Galactosyllactose in Nutritional Products using High-Performance Liquid Chromatography
Abstract
This application note provides a detailed protocol for the quantification of 3-Galactosyllactose (3'-GL), a key human milk oligosaccharide (HMO), in nutritional products such as infant formula and milk powders. The primary method described utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection (FLD) following sample derivatization with 2-aminobenzamide (2-AB). An alternative method using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is also discussed. These methods offer high sensitivity and selectivity for the analysis of 3'-GL and other oligosaccharides.
Introduction
This compound (3'-GL) is a trisaccharide found in human milk that is gaining interest for its potential prebiotic and immunomodulatory effects. As 3'-GL is increasingly being added to infant formulas and other nutritional products, robust and reliable analytical methods are required for its quantification to ensure product quality and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of oligosaccharides. This note details two effective HPLC-based methods for 3'-GL analysis.
Analytical Methods
Two primary HPLC methods are presented for the analysis of 3'-GL:
-
HILIC with Fluorescence Detection (HILIC-FLD): This method involves the derivatization of the reducing end of 3'-GL with a fluorescent tag, such as 2-aminobenzamide (2-AB), followed by separation on a HILIC column. This approach offers excellent sensitivity and is suitable for complex matrices.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique separates oligosaccharides based on their charge at high pH and allows for direct detection without derivatization. HPAEC-PAD is a sensitive and specific method for carbohydrate analysis.
Experimental Protocols
Method 1: HILIC-FLD Analysis of this compound
This protocol is based on established methods for the analysis of human milk oligosaccharides in infant formula.[1]
3.1.1. Sample Preparation (Infant Formula or Milk Powder)
-
Weigh 1 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex thoroughly to dissolve.
-
To precipitate proteins and fats, add 20 mL of acetonitrile and vortex for 1 minute.
-
Centrifuge at 4000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the oligosaccharides.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
3.1.2. Derivatization with 2-Aminobenzamide (2-AB)
-
Transfer 100 µL of the filtered sample extract to a microcentrifuge tube.
-
Add 10 µL of a 2-AB labeling solution (prepared by dissolving 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 70:30 (v/v) mixture of dimethyl sulfoxide and glacial acetic acid).
-
Vortex the mixture and incubate at 65°C for 2 hours.
-
After incubation, allow the sample to cool to room temperature.
-
Dilute the derivatized sample with an appropriate volume of acetonitrile/water (80:20, v/v) prior to injection.
3.1.3. HPLC Conditions
| Parameter | Value |
| Column | Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 100 mM Ammonium Formate, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 95% B; 2-12 min: 95-50% B; 12-15 min: 50% B; 15-16 min: 50-95% B; 16-20 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Fluorescence Detector | Excitation: 330 nm, Emission: 420 nm |
3.1.4. Quantitative Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~1 pg | [2] |
| Linearity (R²) (for similar HMOs) | > 0.999 | [2] |
| Recovery (for similar HMOs) | 90.9 - 109% | [1] |
Method 2: HPAEC-PAD Analysis of this compound
This protocol provides a general framework for the analysis of oligosaccharides using HPAEC-PAD.
3.2.1. Sample Preparation
-
Follow the sample preparation steps 1-6 as described in section 3.1.1. No derivatization is required for this method.
3.2.2. HPAEC-PAD Conditions
| Parameter | Value |
| Column | High-performance anion-exchange column (e.g., Dionex CarboPac™ PA20) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | 100 mM Sodium Hydroxide |
| Mobile Phase C | 1 M Sodium Acetate |
| Gradient | A gradient of sodium hydroxide and sodium acetate is used to elute the oligosaccharides. A typical gradient might start at a low concentration of sodium hydroxide and gradually increase, followed by a sodium acetate wash to elute more tightly bound species. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| PAD Waveform | A standard carbohydrate waveform is used for detection. |
3.2.3. Quantitative Data
While specific quantitative data for 3'-GL using this exact method was not found in the initial search, HPAEC-PAD is known for its high sensitivity in carbohydrate analysis, with detection limits typically in the low µg/mL range.[3]
Diagrams
Caption: Workflow for the analysis of this compound by HILIC-FLD.
Conclusion
The HILIC-FLD method provides a highly sensitive and robust approach for the quantification of this compound in complex matrices such as infant formula. For laboratories equipped with the necessary instrumentation, HPAEC-PAD offers a powerful alternative that eliminates the need for derivatization. The choice of method will depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available equipment.
References
Application Notes and Protocols for the Mass Spectrometric Characterization of 3-Galactosyllactose
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Galactosyllactose (3-GL) is a trisaccharide found in human milk and various dairy products, playing a significant role in infant nutrition and gut health.[1] As a member of the human milk oligosaccharides (HMOs), it contributes to the development of a healthy gut microbiota and has potential applications as a prebiotic in functional foods and pharmaceuticals.[1] Accurate characterization and quantification of 3-GL, particularly distinguishing it from its structural isomers (e.g., 4'-galactosyllactose and 6'-galactosyllactose), are crucial for quality control, efficacy studies, and understanding its biological functions.[2]
Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC), has become an indispensable tool for the detailed structural elucidation and quantification of oligosaccharides due to its high sensitivity, specificity, and tolerance for complex mixtures.[3] This document provides detailed application notes and experimental protocols for the characterization of this compound using various mass spectrometry methods.
General Workflow for this compound Analysis
The characterization of this compound from a biological matrix typically follows a multi-step workflow. This process involves sample preparation to isolate and purify the oligosaccharides, followed by separation and analysis using LC-MS, and concluding with data processing for structural identification and/or quantification.
References
- 1. Buy this compound | 32694-82-9 [smolecule.com]
- 2. Qualitative and quantitative mass spectrometry comparison of characteristic galactosyl lactose isomers from goat milk at different lactation stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative 1H-NMR for Purity Assessment of 3-Galactosyllactose
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Galactosyllactose (3-GL) is a human milk oligosaccharide (HMO) with significant potential in infant nutrition and as a prebiotic ingredient. Accurate determination of its purity is crucial for quality control in research and product development. Quantitative 1H-Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate quantification of organic molecules. As a primary ratio method, qNMR allows for the determination of purity without the need for an identical reference standard of the analyte. This application note provides a detailed protocol for the determination of this compound purity using 1H-qNMR with an internal standard.
Principle of Quantitative 1H-NMR
The fundamental principle of qNMR is that the integral area of a specific resonance signal in a 1H-NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.
Experimental Protocol
This protocol outlines the steps for determining the purity of this compound using an internal standard method.
1. Materials and Equipment
-
Analyte: this compound (molecular weight: 504.44 g/mol )
-
Internal Standard: 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS-d6) (molecular weight: 172.25 g/mol , certified purity ≥ 99.5%)
-
Solvent: Deuterium oxide (D₂O, 99.9 atom % D)
-
Equipment:
-
NMR spectrometer (400 MHz or higher recommended for better signal dispersion)
-
5 mm NMR tubes
-
Analytical balance (readability to at least 0.01 mg)
-
Vortex mixer
-
Pipettes
-
2. Sample Preparation
Accurate weighing is critical for the precision of the qNMR measurement.
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. Record the exact weight (m_analyte).
-
Accurately weigh approximately 2-5 mg of the internal standard (DSS-d6) into the same vial. Record the exact weight (m_std).
-
Add approximately 0.6 mL of D₂O to the vial.
-
Cap the vial and vortex thoroughly to ensure complete dissolution of both the analyte and the internal standard.
-
Transfer the solution to a 5 mm NMR tube.
3. 1H-NMR Data Acquisition
To obtain accurate quantitative data, specific NMR acquisition parameters must be used.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
Relaxation Delay (d1): This is a crucial parameter. It should be at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being quantified (both analyte and standard). For oligosaccharides, a relaxation delay of 30 seconds is generally sufficient to ensure full relaxation.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest). Typically, 16 to 64 scans are adequate.
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Spectral Width (sw): A spectral width of at least 12 ppm is recommended to cover the full range of proton signals.
4. Data Processing
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum. A polynomial function is often used.
-
Integrate the selected signals for the analyte and the internal standard. The integration region should cover the entire signal, including any ¹³C satellites if they are not decoupled.
5. Signal Selection
-
Internal Standard (DSS-d6): The singlet signal from the nine equivalent protons of the trimethylsilyl group appears at approximately 0 ppm. This signal is sharp and well-separated from the carbohydrate signals.
-
This compound: The anomeric protons of oligosaccharides typically resonate in the region of 4.5-5.5 ppm and are often well-resolved from other signals. Select a well-resolved anomeric proton signal of this compound that does not overlap with signals from impurities such as lactose or galactose. The anomeric proton of the reducing end glucose unit often exists as two doublets for the α and β anomers. It is recommended to choose a non-anomeric, well-isolated signal if the anomeric region is crowded. For this protocol, we will assume a well-resolved anomeric proton signal is used for quantification.
6. Purity Calculation
The purity of this compound (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte: Integral of the selected this compound signal.
-
N_analyte: Number of protons corresponding to the selected this compound signal (typically 1 for an anomeric proton).
-
I_std: Integral of the DSS-d6 signal.
-
N_std: Number of protons for the DSS-d6 signal (which is 9).
-
MW_analyte: Molecular weight of this compound (504.44 g/mol ).
-
MW_std: Molecular weight of DSS-d6 (172.25 g/mol ).
-
m_analyte: Mass of this compound.
-
m_std: Mass of DSS-d6.
-
P_std: Purity of the DSS-d6 internal standard.
Data Presentation
The quantitative results should be summarized in a clear and organized manner.
Table 1: Experimental Parameters for qNMR Analysis
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | D₂O |
| Internal Standard | DSS-d6 |
| Temperature | 298 K |
| Pulse Program | Single Pulse |
| Relaxation Delay (d1) | 30 s |
| Number of Scans (ns) | 32 |
| Acquisition Time (aq) | 3.5 s |
| Spectral Width (sw) | 12 ppm |
Table 2: Quantitative Data for this compound Purity Determination (Example)
| Parameter | Analyte (this compound) | Internal Standard (DSS-d6) |
| Mass (m) | 15.12 mg | 3.55 mg |
| Molecular Weight (MW) | 504.44 g/mol | 172.25 g/mol |
| Selected Signal (ppm) | ~4.8 ppm (Anomeric Proton) | 0.00 ppm |
| Number of Protons (N) | 1 | 9 |
| Integral (I) | 1.00 | 3.25 |
| Purity (P) | To be calculated | 99.8% |
Worked Example Calculation:
Using the data from Table 2:
P_analyte (%) = (1.00 / 1) * (9 / 3.25) * (504.44 / 172.25) * (3.55 / 15.12) * 99.8
P_analyte (%) = 1 * 2.769 * 2.928 * 0.2348 * 99.8
P_analyte (%) = 94.8%
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the quantitative 1H-NMR analysis of this compound.
Caption: Workflow for the quantitative 1H-NMR analysis of this compound purity.
Quantitative 1H-NMR spectroscopy is a reliable and accurate method for determining the purity of this compound. The protocol described in this application note provides a robust framework for researchers, scientists, and drug development professionals to implement qNMR for the quality control of this important oligosaccharide. Careful attention to sample preparation and the selection of appropriate NMR acquisition parameters are essential for obtaining high-quality, reproducible results.
Application Notes and Protocols for the Use of 3-Galactosyllactose as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for utilizing 3-Galactosyllactose (3'-GL) as an analytical reference standard. 3'-GL is a neutral trisaccharide and a significant human milk oligosaccharide (HMO) with recognized prebiotic and anti-inflammatory properties.[1][2][3] Accurate quantification and characterization of 3'-GL in various matrices, such as infant formula, dairy products, and biological samples, are crucial for research, quality control, and drug development.
Chemical and Physical Properties of this compound
As a reference standard, it is essential to understand the fundamental properties of this compound.
| Property | Value | Reference |
| Systematic Name | β-D-Galactopyranosyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose | [4] |
| Molecular Formula | C₁₈H₃₂O₁₆ | [4] |
| Molecular Weight | 504.44 g/mol | |
| CAS Number | 32694-82-9 | |
| Appearance | White Powder | |
| Purity | Typically >95% | |
| Storage | Store at -20°C in a dry place. |
Biological Significance and Applications
This compound is a key bioactive component of human milk, particularly abundant in colostrum.[2] Its biological activities make it a compound of interest in various research and development areas:
-
Infant Nutrition: As a prominent HMO, 3'-GL contributes to the development of a healthy gut microbiota in infants.[1]
-
Prebiotic Development: Its ability to selectively promote the growth of beneficial bacteria makes it a candidate for prebiotic ingredients in functional foods and supplements.
-
Anti-inflammatory Research: 3'-GL has been shown to attenuate inflammatory responses by inhibiting the NF-κB signaling pathway, suggesting its potential as a therapeutic agent for inflammatory conditions.[2][3]
Analytical Methodologies and Protocols
Accurate and precise analytical methods are essential for the quantification and characterization of this compound. The following sections provide detailed protocols for common analytical techniques using 3'-GL as a reference standard.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates without the need for derivatization.[5][6][7]
Protocol for HPAEC-PAD Analysis of this compound:
Instrumentation:
-
High-Performance Ion Chromatography System
-
Pulsed Amperometric Detector with a Gold Working Electrode
-
Anion-Exchange Column (e.g., Dionex CarboPac™ PA1, PA20, or PA200)[8][9][10]
Reagents:
-
Sodium Hydroxide (NaOH), 50% w/w
-
Sodium Acetate (NaOAc), anhydrous
-
Deionized Water (18.2 MΩ·cm)
-
This compound Reference Standard
Procedure:
-
Eluent Preparation:
-
Eluent A: 200 mM NaOH. Prepare by diluting 50% NaOH with degassed deionized water.
-
Eluent B: 1 M Sodium Acetate in 100 mM NaOH.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.5 to 50 µg/mL.
-
-
Sample Preparation (Example: Infant Formula):
-
Accurately weigh approximately 1 g of infant formula powder.
-
Dissolve in 50 mL of deionized water and mix thoroughly.
-
Centrifuge to remove insoluble material (e.g., 4000 x g for 30 minutes).[11]
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Further dilute the sample as needed to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: Dionex CarboPac™ PA200 (3 x 250 mm)[5]
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Eluent A (200mM NaOH) % Eluent B (1M NaOAc in 100mM NaOH) 0 100 0 2 100 0 20 0 100 30 0 100 30.1 100 0 | 45 | 100 | 0 |
-
-
PAD Waveform:
-
A standard quadruple-potential waveform for carbohydrate analysis should be used.[8]
Time (s) Potential (V) vs Ag/AgCl Integration 0.00 +0.1 0.20 +0.1 Start 0.40 +0.1 End 0.41 -2.0 0.43 +0.6 0.44 -0.1 | 0.50 | -0.1 | |
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Quantify the concentration of 3'-GL in the sample by using the calibration curve generated from the reference standards.
-
Quantitative Data Example (HPAEC-PAD):
| Compound | Column | Retention Time (min) | Limit of Detection (LOD) | Reference |
| This compound | Dionex CarboPac™ PA1 | ~8-12 (Varies with gradient) | ~1-5 mg/L | [9][12] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high specificity and sensitivity for the quantification of this compound, especially in complex matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly employed for the separation of polar compounds like oligosaccharides.
Protocol for LC-MS/MS Analysis of this compound:
Instrumentation:
-
UHPLC or HPLC system
-
Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source
-
HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)[11]
Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Deionized Water, LC-MS grade
-
This compound Reference Standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the HPAEC-PAD protocol, using LC-MS grade solvents and water.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)[11]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 15 85 8.0 40 60 8.5 100 0 9.5 100 0 10.0 15 85 | 15.0 | 15 | 85 |
-
-
Mass Spectrometry Conditions (Negative Ion Mode):
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 503.16 [M-H]⁻
-
Fragment Ions (m/z): 161.04, 179.05, 341.10 (Collision energy to be optimized for each transition)
-
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area of the 3'-GL MRM transitions against the concentration of the reference standards.
-
Quantify 3'-GL in the samples using this calibration curve.
-
Quantitative Data Example (LC-MS):
| Compound | Precursor Ion (m/z) [M-H]⁻ | Major Fragment Ions (m/z) | Concentration in Human Colostrum (µg/mL) | Reference |
| This compound | 503.16 | 161.04, 179.05, 341.10 | 0.5 - 39 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.
Protocol for 1D and 2D NMR Analysis:
Instrumentation:
-
NMR Spectrometer (e.g., 500 MHz or higher) with a cryoprobe
Reagents:
-
Deuterium Oxide (D₂O), 99.9%
-
This compound Reference Standard
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound reference standard in 0.5 mL of D₂O.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in complete signal assignment.
-
-
Data Analysis:
-
Process the spectra using appropriate software.
-
Assign the proton (¹H) and carbon (¹³C) chemical shifts based on the 2D correlation spectra and comparison with literature values for similar oligosaccharides.
-
Reference ¹H and ¹³C NMR Chemical Shifts:
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| Anomeric Protons (¹H) | 4.4 - 5.2 | Distinct doublets for each sugar residue. |
| Other Sugar Protons (¹H) | 3.2 - 4.2 | Crowded region of overlapping multiplets. |
| Anomeric Carbons (¹³C) | 90 - 105 | Characteristic signals for each glycosidic linkage. |
| Other Sugar Carbons (¹³C) | 60 - 85 | Signals for the remaining carbon atoms in the sugar rings. |
Visualizations
Signaling Pathway
Caption: this compound inhibits inflammation by blocking p65 nuclear translocation.
Experimental Workflow
Caption: General workflow for analyzing this compound in milk-based samples.
References
- 1. rsc.org [rsc.org]
- 2. lcms.cz [lcms.cz]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligosaccharide Analysis Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. HPAEC-PAD for oligosaccharide analysis-novel insights into analyte sensitivity and response stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Combining HPAEC-PAD, PGC-LC–MS, and 1D 1H NMR to Investigate Metabolic Fates of Human Milk Oligosaccharides in 1-Month-Old Infants: a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Galactosyllactose (3'-GL) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production yield of 3-Galactosyllactose (3'-GL).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound (3'-GL)?
A1: 3'-GL can be produced through two main routes: enzymatic synthesis and microbial fermentation.
-
Enzymatic Synthesis: This method primarily utilizes β-galactosidases or β-galactosyltransferases to catalyze the transfer of a galactose moiety to the 3'-position of a lactose molecule. This process, known as transgalactosylation, is a common method for producing various galacto-oligosaccharides (GOS), including 3'-GL.[1][2] The choice of enzyme is critical as it influences the linkage type of the resulting oligosaccharide.[3]
-
Microbial Fermentation: Genetically engineered microorganisms, such as Escherichia coli and yeast, are employed to produce 3'-GL.[4] These microbes are engineered to express the necessary glycosyltransferases that synthesize 3'-GL. This approach allows for the de novo synthesis of the desired product from simpler carbon sources.
Q2: Which enzymes are crucial for 3'-GL synthesis?
A2: The key enzymes in 3'-GL production are:
-
β-Galactosidases (EC 3.2.1.23): These enzymes, also known as lactases, primarily catalyze the hydrolysis of lactose into glucose and galactose. However, under conditions of high lactose concentration, their transgalactosylation activity is favored, leading to the synthesis of galacto-oligosaccharides (GOS), including 3'-GL.[5][6] The ratio of transgalactosylation to hydrolysis is highly dependent on the enzyme source and reaction conditions.[7]
-
β-1,3-Galactosyltransferases (EC 2.4.1.213): These are more specific enzymes that catalyze the transfer of galactose from a donor substrate (like UDP-galactose) to the 3-position of an acceptor molecule, such as the galactose residue in lactose, to form a β-1,3 glycosidic linkage, resulting in 3'-GL.[8][9]
Q3: What are the typical microbial hosts used for 3'-GL production?
A3: Engineered strains of Escherichia coli are commonly used for the microbial production of human milk oligosaccharides (HMOs) like 3'-GL.[10] Strains such as E. coli BL21(DE3) are often chosen and genetically modified to express the required fucosyltransferases and other necessary enzymes.[11] Additionally, research has explored the use of yeast for the production of various HMOs.
Q4: What are the major challenges in optimizing 3'-GL production yield?
A4: The primary challenges include:
-
Low Transgalactosylation Efficiency: In enzymatic synthesis using β-galactosidases, the competing hydrolysis reaction often reduces the yield of 3'-GL.[2][6]
-
Byproduct Formation: Both enzymatic and microbial methods can lead to the formation of other GOS isomers (e.g., 4'-GL, 6'-GL) and monosaccharides (glucose, galactose), complicating purification and reducing the yield of the target 3'-GL.[12]
-
Enzyme Inhibition: Product inhibition, where the accumulation of 3'-GL or byproducts inhibits enzyme activity, can limit the overall yield.
-
Microbial Metabolic Burden: In microbial fermentation, the expression of heterologous enzymes and the synthesis of 3'-GL can impose a metabolic burden on the host cells, affecting cell growth and product formation.
-
Purification Complexity: The structural similarity of 3'-GL to other GOS isomers and unreacted lactose makes purification challenging.[4]
Troubleshooting Guides
Section 1: Enzymatic Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low 3'-GL Yield | Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can reduce enzyme activity and favor hydrolysis over transgalactosylation. | - Optimize pH: For β-galactosidases, the optimal pH for transgalactosylation is often different from that for hydrolysis. For example, Penicillium simplicissimum β-galactosidase shows optimal transgalactosylation at pH 6.0-7.0, while hydrolysis is optimal at pH 4.0-4.6.[13] - Optimize Temperature: The optimal temperature for transgalactosylation can also differ from that for hydrolysis. For the same enzyme, the optimal temperature for transgalactosylation is 50°C, whereas for hydrolysis it is 55-60°C.[13] - Perform a time-course experiment to determine the optimal reaction time for maximal 3'-GL accumulation before significant product hydrolysis occurs. |
| Inappropriate Substrate Concentration: Low lactose concentration favors hydrolysis, while excessively high concentrations can lead to substrate inhibition. | - Increase initial lactose concentration to promote transgalactosylation. High substrate concentrations shift the reaction equilibrium towards synthesis. - Test a range of lactose concentrations to find the optimal balance that maximizes yield without causing significant substrate inhibition. | |
| Low Enzyme Activity or Inappropriate Enzyme Choice: The selected β-galactosidase may have inherently low transgalactosylation activity, or the enzyme preparation may be of poor quality. | - Screen different β-galactosidases from various sources (Aspergillus oryzae, Bacillus circulans) as their transgalactosylation to hydrolysis ratios vary significantly.[7] - Consider using a more specific β-1,3-galactosyltransferase if available.[8] - Ensure the enzyme is properly stored and handled to maintain its activity. | |
| Multiple Product Peaks on HPLC (High Byproduct Formation) | Non-specific Enzyme Activity: The β-galactosidase used may not be regioselective, leading to the formation of other GOS isomers (e.g., 4'-GL, 6'-GL). | - Screen for a more regioselective β-galactosidase. - Employ a specific β-1,3-galactosyltransferase.[8] - Optimize reaction conditions (pH, temperature) which can sometimes influence the regioselectivity of the enzyme. |
| Product Hydrolysis: The desired 3'-GL product may be subsequently hydrolyzed by the enzyme into lactose and galactose. | - Optimize the reaction time to stop the reaction when the concentration of 3'-GL is at its maximum. - Consider using enzyme immobilization techniques, which can sometimes alter the enzyme's properties and reduce product hydrolysis. | |
| Enzyme Instability/Inactivation | Harsh Reaction Conditions: Extreme pH or temperature can denature the enzyme. | - Operate within the known stable pH and temperature range for the specific enzyme. For example, β-galactosidase from K. lactis is sensitive to temperatures above 40°C. - Add stabilizing agents such as glycerol or BSA to the reaction mixture if compatible with your downstream processing. |
Section 2: Microbial Fermentation
| Issue | Potential Cause | Troubleshooting Steps |
| Low 3'-GL Titer | Suboptimal Fermentation Conditions: Incorrect pH, temperature, aeration, or nutrient limitations can hinder cell growth and product synthesis. | - Optimize fermentation parameters such as pH (typically maintained around 6.8-7.0 for E. coli), temperature (often a lower temperature like 25-30°C is used for protein expression and product formation after an initial growth phase at 37°C), and dissolved oxygen (DO) levels.[11] - Ensure the fermentation medium is not limited in essential nutrients like nitrogen, phosphate, and trace elements.[10] |
| Inefficient Precursor Supply: Insufficient intracellular levels of lactose (acceptor) or the galactose donor (e.g., UDP-galactose) can limit the rate of 3'-GL synthesis. | - Optimize the lactose feeding strategy in fed-batch cultures to maintain a sufficient intracellular concentration without causing toxicity.[11] - Overexpress genes involved in the synthesis of the sugar-nucleotide donor (e.g., UDP-galactose). | |
| Low Expression or Activity of Glycosyltransferases: The expression level of the recombinant β-1,3-galactosyltransferase may be low, or the enzyme may have poor activity in the host cell. | - Use a stronger promoter or a higher copy number plasmid to increase enzyme expression. - Codon-optimize the glycosyltransferase gene for the expression host. - Co-express molecular chaperones to ensure proper folding and activity of the enzyme. | |
| Poor Cell Growth | Metabolic Burden: High-level expression of recombinant proteins can place a significant metabolic load on the host cells, diverting resources from essential cellular processes. | - Use a lower induction level (e.g., lower IPTG concentration) or a weaker promoter to reduce the expression level of the recombinant enzyme. - Optimize the induction time, often inducing at a mid-to-late exponential growth phase. |
| Toxicity of Substrate or Product: High concentrations of lactose or the accumulation of 3'-GL might be toxic to the cells. | - Implement a controlled feeding strategy (fed-batch) to maintain substrate and product concentrations below toxic levels.[11] | |
| High Byproduct Formation | Endogenous Enzyme Activity: Host's native enzymes might compete for substrates or modify the product. | - Use a host strain with relevant genes knocked out. For example, a β-galactosidase-negative E. coli strain is often used to prevent lactose hydrolysis.[11] |
| Carbon Catabolite Repression (CCR): If using a mixed carbon source (e.g., glucose for growth and lactose as an acceptor), glucose can repress the expression of genes required for lactose uptake and metabolism. | - Use a host strain with a deficient PTS system (e.g., ptsG mutant) to alleviate glucose repression.[11] - Alternatively, use a non-repressing carbon source for growth, such as glycerol.[11] |
Quantitative Data Summary
Table 1: Comparison of Optimal Conditions for β-Galactosidase Transgalactosylation Activity
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Initial Lactose Concentration | Reference |
| Penicillium simplicissimum | 6.0 - 7.0 | 50 | 20% (w/v) | [13] |
| Kluyveromyces lactis | 6.5 | 38 - 40 | Not specified | |
| Bacillus licheniformis | 5.5 - 6.0 | 38 - 40 | Not specified | |
| Lactobacillus leichmannii 313 | 7.0 | 37 - 45 | 15.29 g/L | [14] |
Table 2: Kinetic Parameters of β-Galactosidases
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |
| Aspergillus oryzae | ONPG | 0.800 | 0.0864 (A/min) | [15] |
| Geobacillus stearothermophilus | Lactose | >15 (substrate inhibition) | Not specified | [6] |
Note: ONPG (o-nitrophenyl-β-D-galactopyranoside) is a chromogenic analog of lactose commonly used for enzyme activity assays.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 3'-GL using β-Galactosidase
-
Reaction Setup:
-
Prepare a solution of lactose in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5). The concentration of lactose should be high to favor transgalactosylation (e.g., 20-40% w/v).
-
Pre-incubate the lactose solution at the optimal temperature for the chosen β-galactosidase (e.g., 50°C).
-
Add the β-galactosidase enzyme to the reaction mixture. The enzyme concentration should be optimized for efficient conversion.
-
-
Reaction Incubation:
-
Incubate the reaction mixture with gentle agitation for a predetermined optimal time (e.g., determined from a time-course experiment).
-
-
Reaction Termination:
-
Inactivate the enzyme by heating the reaction mixture (e.g., at 90-100°C for 5-10 minutes).
-
-
Analysis:
-
Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) to quantify the yield of 3'-GL and byproducts.
-
Protocol 2: Fed-Batch Fermentation of E. coli for 3'-GL Production
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into a suitable liquid medium (e.g., LB medium) and grow overnight at 37°C with shaking.
-
-
Batch Phase:
-
Inoculate a bioreactor containing a defined fermentation medium with the overnight culture. A typical medium might contain a carbon source (e.g., glycerol), nitrogen source, salts, and trace elements.[10]
-
Control the temperature at 37°C, pH at 7.0, and maintain a desired dissolved oxygen (DO) level through aeration and agitation.
-
-
Fed-Batch Phase:
-
After the initial carbon source is depleted (indicated by a sharp rise in DO), initiate a feeding strategy.
-
Feed a concentrated solution of a carbon source (e.g., glycerol) to maintain a controlled growth rate.
-
When the culture reaches a desired cell density (e.g., OD600 of 10-20), lower the temperature (e.g., to 25-30°C) and add an inducer (e.g., IPTG) to initiate the expression of the glycosyltransferase.
-
Simultaneously, start feeding a lactose solution as the acceptor substrate for 3'-GL synthesis.
-
-
Harvesting:
-
Continue the fermentation for a predetermined period to allow for 3'-GL accumulation.
-
Harvest the cells by centrifugation. The 3'-GL product is typically found in the culture supernatant.
-
Protocol 3: Purification of 3'-GL by Anion Exchange Chromatography
-
Sample Preparation:
-
After fermentation, remove the cells from the culture broth by centrifugation or microfiltration.
-
Concentrate the supernatant containing 3'-GL.
-
-
Chromatography:
-
Equilibrate an anion exchange column (e.g., a quaternary ammonium-based resin) with a low salt buffer at a slightly alkaline pH.
-
Load the concentrated supernatant onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound oligosaccharides using a linear or step gradient of increasing salt concentration (e.g., NaCl).
-
Collect fractions and analyze for the presence of 3'-GL using HPLC.
-
-
Desalting and Lyophilization:
-
Pool the fractions containing pure 3'-GL.
-
Desalt the pooled fractions using a suitable method (e.g., gel filtration or dialysis).
-
Lyophilize the desalted solution to obtain pure 3'-GL powder.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of 3'-Galactosyllactose.
Caption: General workflow for microbial production of 3'-GL via fed-batch fermentation.
Caption: Troubleshooting decision tree for low 3'-GL yield.
References
- 1. Modeling and Optimization of β-Galactosidase Entrapping in Polydimethylsiloxane-Modified Silica Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose Transport in Escherichia coli: From Basics to Transport Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3'-Galactosyllactose (3'GL) Analytical Reference [elicityl-oligotech.com]
- 4. Efficient Production of 3'-Sialyllactose Using Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-galactosidase Kinetics [rpdata.caltech.edu]
- 6. Evolved β-Galactosidases from Geobacillus stearothermophilus with Improved Transgalactosylation Yield for Galacto-Oligosaccharide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme assay of β1,3-glycosyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Multistrategy Optimization for High-Yield 3-Fucosyllactose Production in Escherichia coli BL21 Star (DE3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Production of 3′-Sialyllactose Using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Temperature, pH and Amount of Enzyme Used in the Lactose Hydrolysis of Milk [scirp.org]
- 12. Glycerol-3-Phosphate-Induced Catabolite Repression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositorio.unesp.br [repositorio.unesp.br]
- 14. agilent.com [agilent.com]
- 15. pjlss.edu.pk [pjlss.edu.pk]
Improving enzymatic transglycosylation for 3-Galactosyllactose synthesis
Welcome to the Technical Support Center for Enzymatic 3'-Galactosyllactose Synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to optimize the synthesis of 3'-Galactosyllactose (3'-GL) via transglycosylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the enzymatic synthesis of 3'-Galactosyllactose?
A1: The primary challenge is managing the competition between the desired transglycosylation reaction, which produces 3'-GL and other galactooligosaccharides (GOS), and the hydrolysis of the lactose substrate and the GOS products.[1][2] Most β-galactosidases have intrinsic limitations such as low transglycosylation efficiency and significant product inhibition, which can hinder high yields.[3]
Q2: Which enzyme sources are commonly used for 3'-GL synthesis?
A2: β-galactosidases (EC 3.2.1.23) are the key enzymes used. Common sources include fungi like Aspergillus oryzae, yeasts such as Kluyveromyces lactis, and bacteria like Bacillus circulans and Streptococcus thermophilus.[4][5] The choice of enzyme is critical as it significantly affects the yield and profile of the GOS produced.[6]
Q3: Why is a high initial lactose concentration important?
A3: A high lactose concentration favors the transglycosylation reaction over hydrolysis.[2] With more acceptor molecules (lactose) available relative to water, the enzyme is more likely to transfer a galactose moiety to another lactose molecule rather than to water, thus increasing the yield of GOS, including 3'-GL.[1][7]
Q4: What are the main byproducts in this reaction?
A4: The main byproducts are glucose and galactose (from lactose hydrolysis), and a mixture of other galactooligosaccharides (GOS) with different linkage types (e.g., β(1→6) or β(1→4)).[4][8] The specific GOS profile depends heavily on the enzyme source.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of 3'-GL.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of 3'-GL | 1. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time.[9] 2. Low Substrate Concentration: Favors hydrolysis over transglycosylation.[1] 3. Enzyme Inhibition: Product inhibition by glucose or other GOS.[3] 4. Incorrect Enzyme Dosage: Too little enzyme leads to slow conversion; too much can rapidly hydrolyze the product. | 1. Optimize Conditions: Systematically vary pH, temperature, and time. For example, β-galactosidase from K. lactis shows optimal conditions for trisaccharide production at 40°C and pH 7.5.[9] 2. Increase Lactose Concentration: Use lactose concentrations of 200 g/L or higher. Some studies use up to 400 g/L.[1] 3. Consider Enzyme Engineering: Protein engineering can reduce product inhibition and improve transglycosylation efficiency.[3][10] 4. Optimize Enzyme Load: Titrate the enzyme concentration to find the optimal balance between synthesis and hydrolysis. |
| High Levels of Hydrolysis (Excess Glucose/Galactose) | 1. High Water Activity: Low substrate concentration increases the relative availability of water as a galactosyl acceptor. 2. Prolonged Reaction Time: The reaction equilibrium shifts towards hydrolysis as GOS are also substrates for the enzyme.[7] 3. Enzyme Choice: Some β-galactosidases have a naturally higher hydrolytic-to-transglycosylation activity ratio. | 1. Increase Lactose Concentration: This reduces water activity and promotes transglycosylation. 2. Monitor Reaction Over Time: Perform a time-course experiment and stop the reaction when the 3'-GL concentration is maximal, before significant hydrolysis occurs. Reactions can be stopped by heat inactivation (e.g., 90-100°C for 5-10 minutes).[1][7] 3. Screen Different Enzymes: Test β-galactosidases from various sources (A. oryzae, B. circulans, etc.) to find one with a better transglycosylation/hydrolysis ratio.[4] |
| Difficulty in Product Purification | 1. Complex Product Mixture: The final reaction mixture contains residual lactose, monosaccharides, and various GOS isomers.[11] 2. Similar Physicochemical Properties: Lactose and trisaccharides like 3'-GL have similar properties, making separation challenging.[11] | 1. Use Chromatographic Methods: Graphitized carbon solid-phase extraction (SPE) or size-exclusion chromatography can be effective.[11] 2. Membrane Filtration: Nanofiltration can be used to separate monosaccharides and salts from the desired oligosaccharides.[12] 3. Selective Fermentation: Use specific yeast strains that consume monosaccharides and residual lactose but not the target GOS to simplify the mixture before final purification. |
| Inconsistent Results Between Batches | 1. Variability in Raw Materials: Differences in lactose purity or enzyme activity between lots. 2. Inaccurate Control of Parameters: Small deviations in pH, temperature, or buffer concentration. | 1. Standardize Inputs: Use reagents from the same lot where possible. Always perform an enzyme activity assay on new batches of β-galactosidase. 2. Calibrate Instruments: Ensure pH meters, thermometers, and balances are accurately calibrated. Prepare buffers and substrate solutions carefully. |
Data & Optimization Parameters
Effective synthesis of 3'-GL requires careful optimization of several parameters. The table below summarizes conditions reported in various studies for GOS synthesis, which can serve as a starting point for optimization.
| Enzyme Source | Initial Lactose (g/L) | Temperature (°C) | pH | Max GOS Yield (% of total sugars) | Reference |
| Kluyveromyces lactis | 250 | 40 | 7.5 | Not specified for total GOS, optimized for 6'-GL | [9] |
| Streptococcus thermophilus | 205 | 50 | 6.5 | ~50% | [5] |
| Aspergillus oryzae | 400 | Not specified | Not specified | Optimized at 13 min reaction time | [1] |
| Bacillus circulans | Not specified | 40 | Not specified | Max yield at 40-50% lactose conversion | [13] |
Experimental Protocols & Visualized Workflows
Protocol 1: Enzymatic Synthesis of 3'-Galactosyllactose
This protocol provides a general method for the synthesis of 3'-GL using β-galactosidase.
-
Substrate Preparation: Prepare a high-concentration lactose solution (e.g., 300 g/L) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5). Heat gently to dissolve completely, then cool to the desired reaction temperature (e.g., 50°C).
-
Enzyme Addition: Add β-galactosidase (e.g., from Aspergillus oryzae or Bacillus circulans) to the substrate solution. The optimal enzyme concentration should be determined empirically but can start around 5-15 U/mL.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with gentle agitation for a predetermined time (e.g., 1-8 hours).
-
Reaction Monitoring: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Enzyme Inactivation: Immediately stop the reaction in the aliquots by heat inactivation (e.g., boiling at 100°C for 10 minutes) to denature the enzyme.[1]
-
Analysis: Centrifuge the inactivated samples to remove any precipitate. Analyze the supernatant for the content of lactose, glucose, galactose, and 3'-GL using HPLC.
-
Process Termination: Once the optimal reaction time is determined (i.e., when 3'-GL concentration is maximal), scale up the reaction and terminate the entire batch using heat inactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Galactooligosaccharides formation during enzymatic hydrolysis of lactose: towards a prebiotic-enriched milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oligosaccharide Formation During Enzymatic Lactose Hydrolysis: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An improved method for the purification of milk oligosaccharides by graphitised carbon-solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. unirioja.es [unirioja.es]
Technical Support Center: Purification of 3-Galactosyllactose Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Galactosyllactose (3'-GL) and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
The main difficulties arise from the inherent complexity of the source material, which is typically a mixture of galactooligosaccharides (GOS) produced by enzymatic transgalactosylation of lactose.[1][2][3] Key challenges include:
-
Low Yields: The enzymatic synthesis of GOS, including 3'-GL, often results in low yields, typically not exceeding 40%.[1][2] This means the starting material for purification contains a large proportion of unreacted lactose and monosaccharides (glucose and galactose).[1][2][3]
-
Presence of Multiple Isomers: The GOS mixture contains a variety of structurally similar isomers of galactosyllactose, such as those with β(1→4), β(1→6), β(1→3), and β(1→2) linkages, which are difficult to separate.[4][5]
-
Co-elution: Due to their similar physicochemical properties, isomers and other oligosaccharides in the mixture often co-elute during chromatographic separation.[5][6]
-
High Lactose Concentration: The high concentration of residual lactose can interfere with the separation and quantification of the target isomers.[6][7]
-
Lack of Chromophores: Oligosaccharides like 3'-GL lack chromophores, making detection by UV-Vis challenging and often requiring derivatization or specialized detectors like evaporative light scattering detectors (ELSD) or pulsed amperometric detectors (PAD).[8][9]
Q2: Why is my this compound yield so low after enzymatic synthesis?
Low yields of GOS, including 3'-GL, are a common issue in enzymatic synthesis.[1][2] GOS production is a kinetically controlled reaction catalyzed by β-galactosidases.[1][2] The yield is often limited to around 40% with a lactose conversion of about 60%.[1][2] This is due to the competing hydrolysis reaction where water acts as an acceptor for the galactosyl moiety, leading to the formation of galactose and glucose instead of GOS. Efforts to significantly increase these yields have been largely unsuccessful so far.[1][2]
Q3: What are the most effective techniques for separating this compound isomers?
Several chromatographic and electrophoretic techniques are employed for the separation of 3'-GL isomers:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used method, often coupled with various stationary phases and detection systems.[8][10] Porous graphitic carbon (PGC) columns have shown excellent separation capabilities for GOS isomers based on their size, linkage, and 3D structure.[5]
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique offers high selectivity for carbohydrate analysis and can simultaneously determine 3'-GL alongside other oligosaccharides.[8][11]
-
Capillary Electrophoresis (CE): CE provides exceptional resolution for oligosaccharide analysis based on charge-to-size ratio differences.[8][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of isomers in HPLC | Inappropriate column selection. | Use a porous graphitic carbon (PGC) column, which is effective for separating oligosaccharide isomers.[5] |
| Suboptimal mobile phase gradient. | Experiment with a shallower gradient to increase the separation time between closely eluting peaks. Consider adding a low concentration of an additive like formic acid, but be mindful of its potential to suppress ionization in LC-MS.[13] | |
| Co-elution with other GOS of different degrees of polymerization (DP). | Consider an initial size-exclusion chromatography (SEC) step to fractionate the GOS mixture by DP before isomer-specific separation.[5] | |
| Inaccurate quantification of 3'-GL | Interference from high concentrations of lactose. | Pre-treat the sample to reduce lactose concentration. This can be achieved through enzymatic hydrolysis of lactose or by using chromatographic techniques like simulated moving bed (SMB) chromatography to remove lactose.[14] |
| Non-linear detector response or lack of appropriate standards. | Use an evaporative light scattering detector (ELSD) for more uniform response factors for non-volatile analytes, or a refractive index (RI) detector.[8] Ensure proper calibration with purified standards for each isomer if available. | |
| Loss of analyte during sample preparation. | Be aware that certain solid-phase extraction (SPE) materials, like PGC, can lead to the loss of specific isomers such as 3-fucosyllactose, and potentially other small oligosaccharides.[7] Validate your sample preparation method for recovery of the target analytes. | |
| Difficulty in identifying specific isomers | Lack of commercially available standards for all isomers. | Use mass spectrometry (MS) coupled with HPLC to determine the degree of polymerization and identify isomers based on their fragmentation patterns.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.[8] |
| Ambiguous peak assignment. | When using HPLC-MS, derivatization with labels like 2-aminobenzoic acid (2-AA) can improve ionization and provide more informative fragmentation spectra for sequencing.[15] |
Quantitative Data Summary
Table 1: Typical Yields in Enzymatic GOS Synthesis
| Parameter | Value | Reference |
| Maximum GOS Yield | ~40% | [1][2] |
| Corresponding Lactose Conversion | ~60% | [1][2] |
Table 2: Performance of HPAEC-PAD for Galactooligosaccharide Analysis
| Parameter | Value Range | Reference |
| Recovery Rates | 90.5% - 105.1% | [8] |
Table 3: Detection Limits of Various HPLC Detectors for this compound
| Detection Method | Detection Limit | Reference |
| Refractive Index (RI) | 100 µg/mL | [8] |
| Electrochemical Detection | 0.4 mg/L | [8] |
Experimental Protocols
Protocol 1: General Workflow for GOS Synthesis and Purification
This protocol outlines the general steps from enzymatic synthesis to the initial purification of GOS, including this compound isomers.
-
Enzymatic Synthesis:
-
Prepare a concentrated solution of lactose in a suitable buffer.
-
Add a specific β-galactosidase enzyme (e.g., from Aspergillus oryzae).
-
Incubate at the optimal temperature and pH for the enzyme, allowing the transgalactosylation reaction to proceed.
-
Monitor the reaction progress over time using techniques like HPLC to determine the optimal reaction time for maximum GOS yield.
-
Deactivate the enzyme, typically by heat treatment, to stop the reaction.
-
-
Removal of Monosaccharides and Lactose:
-
The crude reaction mixture will contain GOS, unreacted lactose, glucose, and galactose.[1][2]
-
Employ yeast fermentation (e.g., using Kluyveromyces lactis) to selectively consume the residual monosaccharides and a portion of the lactose.[3]
-
Alternatively, use nanofiltration to remove monosaccharides.[5]
-
For lactose removal, simulated moving bed (SMB) chromatography with a size-exclusion gel can be effective.
-
-
Fractionation of GOS:
-
Use size-exclusion chromatography (SEC) to separate the GOS mixture into fractions based on their degree of polymerization (DP), e.g., DP2 (disaccharides), DP3 (trisaccharides like 3'-GL), DP4 (tetrasaccharides).[4]
-
-
Isomer Purification:
-
Subject the DP3 fraction to further high-resolution chromatography, such as HPLC with a porous graphitic carbon (PGC) column, to separate the different galactosyllactose isomers.[5]
-
Protocol 2: HPLC-FLD Analysis of GOS after 2-Aminobenzamide (2-AB) Labeling
This protocol is adapted for the quantitative analysis of GOS in a sample.
-
Sample Preparation:
-
Dissolve the GOS sample in water to a known concentration.
-
If analyzing a complex matrix like infant formula, perform an initial extraction to isolate the oligosaccharides.[6]
-
-
Derivatization with 2-AB:
-
Take an aliquot of the sample solution and mix it with the 2-AB labeling solution (containing 2-aminobenzamide and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid solution).
-
Incubate the mixture at 60-65°C for 2 hours to allow the labeling reaction to complete.[6]
-
Cool the reaction mixture and dilute with acetonitrile/water.[6]
-
-
HPLC Analysis:
-
Column: TSK Gel Amide-80 (or similar hydrophilic interaction chromatography - HILIC column).[6]
-
Mobile Phase A: Acetonitrile.[6]
-
Mobile Phase B: 50 mmol/L ammonium formate, pH 4.4.[6]
-
Gradient: A suitable gradient from high to low acetonitrile concentration to elute the labeled oligosaccharides.
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 420 nm.[6]
-
-
Quantification:
-
Integrate the peak areas of the separated GOS isomers.
-
Quantify the concentration of each isomer by comparing its peak area to a calibration curve generated from known standards. If standards are unavailable, relative quantification can be performed.
-
Visualizations
Caption: Workflow for GOS synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and purification of galacto-oligosaccharides: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 5. Touching the High Complexity of Prebiotic Vivinal Galacto-oligosaccharides Using Porous Graphitic Carbon Ultra-High-Performance Liquid Chromatography Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of β-Galactooligosaccharides by Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Pitfalls in Human Milk Oligosaccharide Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 32694-82-9 [smolecule.com]
- 9. Chromatographic methods for the analysis of oligosaccharides in human milk - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. ijirmps.org [ijirmps.org]
- 11. shim-pol.pl [shim-pol.pl]
- 12. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. WO2017120678A1 - Method for producing galactooligosaccharides from lactose - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Chromatographic Analysis of 3-Galactosyllactose
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic analysis of 3-Galactosyllactose (3'-GL) and related oligosaccharides.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, focusing on resolving co-elution with its isomers.
Question: I am observing co-elution of this compound with other trisaccharide isomers. How can I improve the resolution?
Answer:
Co-elution of this compound with its isomers, such as 4-Galactosyllactose (4-GL) and 6'-Galactosyllactose (6'-GL), is a common challenge due to their structural similarity.[1][2] To improve resolution, consider the following strategies:
-
Column Chemistry Selection:
-
Porous Graphitic Carbon (PGC): PGC columns are highly effective for separating structurally similar oligosaccharide isomers.[3][4][5] The unique retention mechanism of PGC, which involves interactions with the planar graphitic surface, can effectively discriminate between the different glycosidic linkages of galactosyllactose isomers.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns, particularly those with amide or amino functional groups, are well-suited for separating polar compounds like oligosaccharides.[6][7] The choice of a specific HILIC stationary phase can significantly impact selectivity.
-
-
Mobile Phase Optimization:
-
Acetonitrile Gradient: A shallow gradient of acetonitrile in an aqueous mobile phase is typically used for both PGC and HILILC separations of oligosaccharides.[1][6] Fine-tuning the gradient profile can significantly enhance the separation of closely eluting isomers.
-
Mobile Phase Additives: The addition of a small concentration of a modifier like ammonium hydroxide or formic acid to the mobile phase can alter the surface chemistry of the stationary phase and the ionization state of the analytes, thereby improving peak shape and resolution.[1]
-
-
Temperature Control:
-
Column temperature can influence the selectivity of the separation. Experimenting with different column temperatures (e.g., in the range of 25-60 °C) may improve the resolution of co-eluting peaks.[8]
-
Question: My peaks for this compound are broad and show tailing. What could be the cause and how can I fix it?
Answer:
Broad peaks and tailing can compromise resolution and quantification. The potential causes and solutions are outlined below:
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions | Interactions between the analytes and active sites on the stationary phase (e.g., silanols on silica-based columns) can lead to peak tailing. Using a well-endcapped column or adding a competing base to the mobile phase can mitigate these effects. |
| Column Contamination | Accumulation of sample matrix components on the column can lead to poor peak shape. It is recommended to use a guard column and to periodically flush the column with a strong solvent to remove contaminants.[9] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the charge state of the oligosaccharides and the stationary phase, influencing peak shape. Optimizing the mobile phase pH can lead to sharper, more symmetrical peaks. |
| Sample Overload | Injecting too much sample can lead to peak broadening and tailing.[10] Try reducing the injection volume or the sample concentration. |
| Extra-column Volume | Excessive tubing length or internal diameter between the column and the detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.[9] |
Question: I am experiencing retention time drift in my chromatographic runs. What are the likely causes and solutions?
Answer:
Retention time drift can affect the reliability and reproducibility of your analysis. Here are some common causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Column Equilibration | Insufficient equilibration of the column with the mobile phase before each injection can lead to shifting retention times. Ensure the column is adequately equilibrated, which may require flushing with 10-20 column volumes of the initial mobile phase.[9] |
| Changes in Mobile Phase Composition | Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can alter its composition and affect retention times. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[9] |
| Fluctuations in Column Temperature | Variations in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.[9] |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention. If other factors have been ruled out, it may be time to replace the column. |
| Pump Issues | Inconsistent flow rates due to pump malfunctions or leaks can cause retention time drift. Check for leaks and ensure the pump is delivering a stable flow rate.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most recommended chromatographic technique for resolving this compound from its isomers?
A1: Porous Graphitic Carbon (PGC) chromatography is highly recommended for the separation of galactosyllactose isomers.[3][4][5] Its unique shape-selective retention mechanism provides excellent resolution for these structurally similar compounds. HILIC is also a viable option, but may require more extensive method development to achieve baseline separation of all isomers.[6][7]
Q2: How can I prepare my sample for this compound analysis?
A2: A common sample preparation procedure for oligosaccharide analysis from a solid sample involves dissolving the sample in water, followed by the addition of an equal volume of acetonitrile.[8] This ensures compatibility with the HILIC mobile phase. For complex matrices, a centrifugation step (e.g., 5,000 x g for 5 minutes) can be used to remove insoluble impurities.[8]
Q3: What detection method is most suitable for this compound analysis?
A3: Mass Spectrometry (MS) is a powerful detection technique for the analysis of oligosaccharides as it provides both quantitative data and structural information.[3][4][5] Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) are also commonly used universal detectors for carbohydrates.
Q4: Can two-dimensional liquid chromatography (2D-LC) be used to improve the separation of complex oligosaccharide mixtures?
A4: Yes, 2D-LC can be a powerful tool for resolving highly complex mixtures of oligosaccharides. By combining two different chromatographic modes with orthogonal separation mechanisms (e.g., HILIC x Reversed-Phase), the peak capacity can be significantly increased, allowing for the separation of components that co-elute in a single dimension.
Experimental Protocols
Protocol 1: Separation of this compound using Porous Graphitic Carbon (PGC) UHPLC-MS
This protocol is based on the method described for the analysis of galacto-oligosaccharides.[3][4]
1. Sample Preparation:
- Dissolve the galacto-oligosaccharide sample in ultrapure water to a final concentration of 1 mg/mL.
- If necessary, centrifuge the sample to remove any particulates.
2. UHPLC-MS System and Conditions:
| Parameter | Setting |
| Column | Porous Graphitic Carbon (PGC), e.g., Hypercarb (3 µm, 100 x 2.1 mm) |
| Mobile Phase A | 0.05% Formic Acid in Water with NH4OH to pH 8.5[1] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 10% B for 4 min, 10-17% B over 1.5 min, 17% B for 7.5 min, 17-90% B over 0.5 min, 90% B for 6 min, 90-10% B over 0.5 min, and 10% B for 8 min.[1] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 25 °C[3] |
| Injection Volume | 5 µL |
| MS Detector | ESI-MS in negative ion mode |
3. Data Analysis:
- Monitor the [M-H]- ions for the galactosyllactose isomers.
- Integrate the peak areas for quantification.
Protocol 2: Separation of Trisaccharides using HILIC
This protocol provides a general method for the separation of trisaccharides, which can be adapted for this compound analysis.
1. Sample Preparation:
- Dissolve the oligosaccharide standards or sample in a mixture of 50:50 (v/v) acetonitrile:water.[8]
2. HPLC System and Conditions:
| Parameter | Setting |
| Column | HILIC column with amide or amino chemistry (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Acetate, pH 4 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with a high percentage of acetonitrile (e.g., 80-90%) and gradually increase the aqueous portion to elute the more retained oligosaccharides. A typical gradient might run from 85% B to 65% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | ELSD, CAD, or MS |
Visualizations
Caption: Workflow for PGC-UHPLC-MS analysis of this compound.
Caption: Troubleshooting logic for resolving this compound co-elution.
References
- 1. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02069J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Touching the High Complexity of Prebiotic Vivinal Galacto-oligosaccharides Using Porous Graphitic Carbon Ultra-High-Performance Liquid Chromatography Coupled to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profile diversity of galacto-oligosaccharides from disaccharides to hexasaccharides by porous graphitic carbon liquid chromatography-orbitrap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shodexhplc.com [shodexhplc.com]
- 7. lcms.cz [lcms.cz]
- 8. shodex.com [shodex.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Strategies to minimize by-products in 3-Galactosyllactose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Galactosyllactose (3-GL). Our focus is on minimizing by-products to enhance the purity and yield of the target compound.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 3-GL and High Levels of Monosaccharides (Glucose and Galactose) | Hydrolysis Dominates Transgalactosylation: The enzymatic reaction conditions favor the breakdown of lactose into glucose and galactose over the synthesis of galacto-oligosaccharides (GOS), including 3-GL.[1][2][3] This can be due to low initial lactose concentration, suboptimal pH or temperature, or the choice of β-galactosidase which may have high hydrolytic activity.[3][4] | Optimize Reaction Conditions: - Increase Initial Lactose Concentration: Higher substrate concentrations favor the transgalactosylation reaction pathway.[1] - Adjust pH and Temperature: The optimal pH and temperature for transgalactosylation are enzyme-specific. Systematically vary these parameters to find the optimal conditions for your chosen β-galactosidase.[4][5] - Select an Appropriate Enzyme: Use a β-galactosidase known for high transgalactosylation activity, such as those from Aspergillus oryzae or Bacillus circulans.[3] Enzymes from Kluyveromyces species may exhibit higher hydrolytic activity.[3] |
| High Concentration of Undesired GOS Isomers | Enzyme Specificity: The β-galactosidase used may preferentially synthesize other GOS isomers, such as those with β-(1→6) or β-(1→4) linkages, over the desired β-(1→3) linkage of 3-GL.[1][6] | Enzyme Selection and Engineering: - Screen Different β-Galactosidases: Test enzymes from various microbial sources, as they exhibit different product specificities.[3][6] For instance, β-galactosidases from lactic acid bacteria and bifidobacteria have shown a preference for forming β-(1→6) and β-(1→3) linked GOS.[6] - Consider Protein Engineering: If feasible, site-directed mutagenesis of the β-galactosidase can alter its specificity and enhance the production of a specific isomer like 3-GL.[7] |
| Significant Amount of Unreacted Lactose in the Final Product | Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, enzyme deactivation, or product inhibition.[4] Low Enzyme Concentration: The amount of enzyme may be insufficient to convert the high concentration of lactose required for favoring transgalactosylation. | Optimize Reaction Parameters: - Extend Reaction Time: Monitor the reaction over a longer period to determine the point of maximum 3-GL concentration before it begins to be hydrolyzed.[6] - Increase Enzyme Concentration: A higher enzyme-to-substrate ratio can improve the conversion rate.[5] - Address Product Inhibition: The accumulation of glucose and galactose can inhibit the enzyme.[4] Consider downstream processing to remove these monosaccharides. |
| Formation of Numerous Side Products in Chemical Synthesis | Lack of Regioselectivity: Chemical synthesis of oligosaccharides is complex and can lead to a multitude of by-products due to the difficulty in selectively protecting and deprotecting hydroxyl groups.[8][9] | Refine Synthetic Strategy: - Optimize Protecting Groups: The choice of protecting groups is crucial for directing the glycosylation to the desired position.[9] - Purification: Be prepared for extensive chromatographic purification to isolate the desired product from a complex mixture of side products.[8] Given the challenges, enzymatic synthesis is generally preferred for its higher specificity.[2][10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in the enzymatic synthesis of this compound?
A1: The primary by-products in the enzymatic synthesis of 3-GL are other galacto-oligosaccharide (GOS) isomers (e.g., 6'-galactosyllactose, 4'-galactosyllactose), unreacted lactose, and the monosaccharides glucose and galactose, which result from the competing hydrolysis reaction.[6][11]
Q2: How can I shift the enzymatic reaction equilibrium to favor transgalactosylation over hydrolysis?
A2: To favor transgalactosylation, it is crucial to increase the initial lactose concentration.[1] A higher concentration of the acceptor (lactose) kinetically favors the transfer of the galactose moiety to another sugar molecule rather than to water (hydrolysis). Additionally, optimizing the temperature and pH for the specific β-galactosidase being used can significantly enhance the transgalactosylation to hydrolysis ratio.[4][5]
Q3: Which β-galactosidase is best for synthesizing 3-GL?
A3: The "best" β-galactosidase depends on the desired product profile. Enzymes from different microbial sources have varying specificities for the glycosidic linkages they form.[3] For instance, β-galactosidases from Bacillus circulans are noted for their high GOS yields.[11] Enzymes from certain lactic acid bacteria and bifidobacteria can produce GOS mixtures rich in β-(1→3) and β-(1→6) linkages.[6] It is advisable to screen several commercially available enzymes or consult literature for enzymes known to produce higher proportions of 3-GL.
Q4: Is chemical synthesis a viable alternative to enzymatic synthesis for producing pure 3-GL?
A4: Chemical synthesis can produce highly pure 3-GL, which is valuable for creating analytical reference standards.[8][12][13] However, it is a multi-step, complex process that often results in low overall yields and the formation of numerous by-products that are difficult to separate.[8][9] For larger-scale production, enzymatic synthesis is generally more efficient and specific.[2][10]
Q5: What analytical techniques are recommended for identifying and quantifying by-products in my 3-GL synthesis reaction?
A5: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective method for the detailed analysis of carbohydrate mixtures, including GOS isomers, lactose, and monosaccharides.[5][6][14] Other chromatographic techniques such as HPLC can also be employed.[15]
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a general framework. Optimal conditions will vary depending on the specific enzyme used.
-
Substrate Preparation: Prepare a high-concentration lactose solution (e.g., 20-40% w/v) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.5).
-
Enzyme Addition: Add the β-galactosidase to the lactose solution at a predetermined concentration (e.g., 1-5 U/mL).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-60°C) with gentle agitation for a set period (e.g., 1-24 hours).
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).
-
Analysis: Analyze the composition of the aliquots using HPAEC-PAD or another suitable chromatographic method to determine the concentration of 3-GL, other GOS isomers, lactose, glucose, and galactose.
-
Process Termination: Once the optimal yield of 3-GL is achieved, terminate the entire reaction by heat inactivation.
-
Purification (Optional): The resulting mixture can be subjected to downstream processing, such as chromatography, to purify the 3-GL.
Visualizations
Logical Flow for Minimizing By-products in Enzymatic 3-GL Synthesis
Caption: Troubleshooting workflow for minimizing by-products.
Reaction Pathways in Enzymatic GOS Synthesis
References
- 1. Frontiers | Technological Aspects of the Production of Fructo and Galacto-Oligosaccharides. Enzymatic Synthesis and Hydrolysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Transgalactosylation and hydrolytic activities of commercial preparations of β-galactosidase for the synthesis of prebiotic carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galacto-Oligosaccharide (GOS) Synthesis during Enzymatic Lactose-Free Milk Production: State of the Art and Emerging Opportunities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Comparison of Different Galacto-oligosaccharide Mixtures Formed by β-Galactosidases from Lactic Acid Bacteria and Bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nature and biosynthesis of galacto-oligosaccharides related to oligosaccharides in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02069J [pubs.rsc.org]
- 9. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Continuous Production of Galacto-Oligosaccharides by an Enzyme Membrane Reactor Utilizing Free Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3'-Galactosyllactose (3'GL) Analytical Reference [elicityl-oligotech.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of β-Galactooligosaccharides by Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Detection Methods for Low Levels of 3-Galactosyllactose in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on detecting low levels of 3-Galactosyllactose (3-GL) in biological samples. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection and quantification of this compound.
Quantitative Data Summary
The selection of an appropriate analytical method is critical for the accurate quantification of low levels of 3-GL. The following table summarizes the reported limits of detection (LOD) and limits of quantification (LOQ) for 3-GL and related oligosaccharides using various analytical techniques.
| Analytical Method | Analyte(s) | Matrix | LOD | LOQ | Reference |
| xCGE-LIF | β3'-GL, β6'-GL, α3'-GL | Human Milk | S/N of 3 | S/N of 10 | [1] |
| UPLC-QqQ-MS | 2'-FL, 3-FL, LNT, LNFP I, 6'-SL | Human Milk | femtomole to subfemtomole level | femtomole to subfemtomole level | [2] |
| HPLC-RI | 2'-FL, 3-FL | Whole Milk | 0.1 mg/mL (2'-FL), 0.2 mg/mL (3-FL) | - | [3] |
| HPLC-RI | 2'-FL, 3-FL | Infant Formula, Cereal Bars | 0.6 mg/g | - | [3] |
| HPAE-PAD | Six key HMOs | Human Milk | - | Acceptable quantification limits | [4] |
| Enzymatic Assay (Lactose) | Lactose | Milk Products | 0.27 mg/100 mL | 0.89 mg/100 mL | [5] |
Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution/Isomer Co-elution | - Inadequate chromatographic separation conditions. - Inappropriate column selection. | - Optimize the gradient elution profile by using a shallower gradient. - Experiment with different mobile phase additives. - Employ a column with a different stationary phase, such as porous graphitized carbon (PGC) or a specialized amide column. |
| Low Signal Intensity/Poor Sensitivity | - Suboptimal mass spectrometer settings. - Matrix effects (ion suppression). - Inefficient derivatization (if applicable). | - Optimize MS parameters, including spray voltage and capillary temperature. - Implement a more rigorous sample clean-up procedure to remove interfering matrix components. - Consider derivatization with a tag that enhances ionization efficiency. |
| High Background Noise in HPAE-PAD | - Contaminated eluent. - Electrode fouling. | - Use high-purity water (18 MΩ·cm) and analytical grade reagents for eluent preparation. - Regularly clean the electrode according to the manufacturer's instructions. |
| Inaccurate Quantification | - Matrix effects (ion enhancement or suppression). - Lack of an appropriate internal standard. - Non-linearity of the calibration curve at low concentrations. | - Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects. - Employ a stable isotope-labeled internal standard for the most accurate quantification. - Ensure the calibration range brackets the expected sample concentrations. |
| Sample Degradation | - Improper sample storage or handling. | - Store biological samples at -80°C until analysis. - Minimize freeze-thaw cycles. |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the detection of 3-GL.
Sample Preparation from Human Milk
This protocol describes the extraction and purification of oligosaccharides from human milk samples.
Materials:
-
Human milk sample
-
Methanol, ice-cold
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon)
-
Acetonitrile
-
Deionized water
-
Vortex mixer
-
Evaporator (e.g., SpeedVac)
Procedure:
-
Defatting and Protein Precipitation:
-
Thaw frozen human milk samples at 4°C.
-
To 1 volume of milk, add 2 volumes of ice-cold methanol.
-
Vortex the mixture thoroughly.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet proteins and lipids.
-
Carefully collect the supernatant containing the oligosaccharides.
-
-
Solid-Phase Extraction (SPE) for Desalting and Purification:
-
Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with acetonitrile followed by equilibration with deionized water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and other polar impurities.
-
Elute the neutral oligosaccharides, including 3-GL, with an appropriate concentration of acetonitrile in water (e.g., 20-40% acetonitrile).
-
-
Drying and Reconstitution:
-
Dry the eluted fraction completely using an evaporator.
-
Reconstitute the dried oligosaccharides in a small, known volume of deionized water or mobile phase for analysis.
-
Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a sensitive method for the direct detection of underivatized carbohydrates.
Instrumentation:
-
High-Performance Ion Chromatography System equipped with a Pulsed Amperometric Detector with a gold electrode.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).
Reagents:
-
Deionized water (18 MΩ·cm resistivity)
-
Sodium hydroxide (NaOH), 50% w/w solution
-
Sodium acetate (NaOAc), anhydrous
Procedure:
-
Eluent Preparation: Prepare eluents using high-purity reagents and deionized water. A typical gradient for oligosaccharide analysis involves a combination of sodium hydroxide and sodium acetate.
-
Chromatographic Conditions:
-
Column: Dionex CarboPac PA200 or similar.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-25 µL.
-
Gradient: A typical gradient might start with a low concentration of sodium acetate in a constant concentration of sodium hydroxide, with the sodium acetate concentration increasing over time to elute more strongly retained oligosaccharides.
-
-
Detection: Use a pulsed amperometric waveform optimized for carbohydrate detection.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of 3-GL, especially in complex biological matrices.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase or HILIC column suitable for polar analytes.
Reagents:
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid or ammonium formate (mobile phase modifier)
Procedure:
-
Chromatographic Conditions:
-
Column: A HILIC or amide-based column is often used for the separation of polar oligosaccharides.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Mobile Phase B: Acetonitrile with the same modifier.
-
Gradient: A typical gradient starts with a high percentage of organic solvent (Mobile Phase B) and gradually increases the aqueous component (Mobile Phase A).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. Select specific precursor-to-product ion transitions for 3-GL and its isomers.
-
Optimize source parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity.
-
Mandatory Visualizations
Experimental Workflow for 3-GL Detection
Caption: Workflow for the detection of this compound in biological samples.
Signaling Pathway of 3'-Galactosyllactose Immunomodulation
Caption: 3'-GL mediated immunomodulation via the NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between this compound and its isomers (e.g., 4'-GL, 6'-GL)?
A1: Differentiating between isomers of galactosyllactose is a significant analytical challenge due to their identical mass and similar physicochemical properties. High-resolution chromatographic techniques are essential.
-
LC-MS/MS: The use of specialized chromatography columns, such as porous graphitized carbon (PGC) or certain amide-based HILIC columns, can achieve separation of these isomers. Optimization of the mobile phase gradient is crucial.
-
HPAE-PAD: This technique can often provide good resolution of oligosaccharide isomers due to the different pKa values of their hydroxyl groups, leading to distinct retention times on the anion-exchange column.
Q2: What are the main sources of matrix effects when analyzing 3-GL in biological samples like milk or plasma, and how can I mitigate them?
A2: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common issue in complex biological samples.
-
Sources: The primary sources in milk and plasma include high concentrations of salts, proteins, lipids, and other endogenous small molecules.
-
Mitigation Strategies:
-
Thorough Sample Preparation: Effective removal of proteins and lipids through precipitation and centrifugation is a critical first step. Solid-phase extraction (SPE) is highly recommended to remove salts and other interfering substances.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled analog of 3-GL as an internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but care must be taken to ensure the analyte concentration remains above the limit of quantification.
-
Q3: My enzymatic assay for 3-GL is showing high background or non-specific reactions. What could be the cause?
A3: High background in enzymatic assays can stem from several factors.
-
Enzyme Specificity: The β-galactosidase used may have activity towards other galactosyl-oligosaccharides present in the sample, leading to an overestimation of the target analyte. It is important to use an enzyme with high specificity for the linkage in 3-GL.
-
Endogenous Glucose: Biological samples often contain endogenous glucose, which can interfere with assays that measure glucose as a final product. A pre-treatment step to remove or account for endogenous glucose is necessary. Some commercial kits include a glucose removal step.
-
Contaminants: Contamination in the sample or reagents can also lead to non-specific reactions. Ensure all reagents are of high purity and that proper laboratory practices are followed.
Q4: What are the best practices for storing biological samples to ensure the stability of this compound?
A4: Proper storage is crucial to prevent the degradation of oligosaccharides.
-
Freezing: For long-term storage, samples should be flash-frozen and stored at -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to the degradation of analytes. It is best to aliquot samples into smaller volumes before freezing if multiple analyses are planned.
-
pH: Maintain a neutral pH for the samples, as extreme pH conditions can cause hydrolysis of glycosidic bonds.
Q5: I am not achieving the expected limit of detection (LOD) for 3-GL with my LC-MS/MS method. What can I do to improve it?
A5: Improving the LOD requires a systematic optimization of the entire analytical workflow.
-
Sample Preparation: Concentrate the analyte during the sample preparation step. Ensure that the final reconstituted volume is as small as possible without causing solubility issues.
-
Chromatography: Improve the peak shape and reduce peak width. Narrower peaks result in a higher signal-to-noise ratio. This can be achieved by optimizing the column, mobile phase, and gradient.
-
Mass Spectrometry:
-
Source Optimization: Carefully optimize all ESI source parameters, including gas flows, temperatures, and voltages, to maximize the ionization of 3-GL.
-
MRM Transition Optimization: Ensure that the most intense and specific precursor-to-product ion transitions are selected for MRM analysis. Infuse a standard solution of 3-GL to determine the optimal collision energy for each transition.
-
Derivatization: Consider chemical derivatization to introduce a more easily ionizable group onto the 3-GL molecule, which can significantly enhance signal intensity.
-
References
- 1. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Determination of Lactose Concentration in Low-Lactose and Lactose-Free Milk, Milk Products, and Products Containing Dairy Ingredients, Enzymatic Method: Single-Laboratory Validation First Action Method 2020.08 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting quantification of 3-Galactosyllactose in complex matrices like milk and feces
Technical Support Center: Quantification of 3-Galactosyllactose (3-GL)
Welcome to the Technical Support Center for the quantification of this compound (3-GL) in complex matrices. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of 3-GL in milk and feces.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound (3-GL)?
A1: The most widely used methods for 3-GL quantification are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, and Mass Spectrometry (MS). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a well-established and sensitive method for analyzing human milk oligosaccharides (HMOs), including 3-GL, as it allows for the separation of structural isomers.[1] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with techniques like nanoflow LC-TOF-MS, is increasingly popular for its high sensitivity and ability to provide structural information, making it suitable for complex matrices like milk and feces.[2][3][4] Enzymatic assays can also be employed for the determination of galactosyllactose.
Q2: Why is sample preparation so critical for the analysis of 3-GL in milk and feces?
A2: Both milk and feces are highly complex matrices containing numerous components that can interfere with the accurate quantification of 3-GL. In milk, high concentrations of lactose, proteins, and fats can co-elute with 3-GL or cause ion suppression in mass spectrometry.[5] Feces present an even greater challenge due to the presence of a vast array of metabolites, undigested food components, and a high bacterial load, all of which can interfere with analysis and contaminate analytical instruments.[6][7][8] Therefore, robust sample preparation is essential to remove these interfering substances and isolate the oligosaccharide fraction containing 3-GL.
Q3: What are the key steps in sample preparation for 3-GL analysis in milk?
A3: A typical workflow for milk sample preparation involves:
-
Defatting: Centrifugation to separate the lipid layer.
-
Protein Precipitation: Addition of solvents like ethanol or methanol, or the use of filtration methods to remove proteins.
-
Lactose Removal: This is a crucial step due to the high abundance of lactose. Methods include enzymatic digestion or chromatographic techniques like solid-phase extraction (SPE) with graphitized carbon columns.[5]
-
Derivatization (Optional): For HPLC with fluorescence or UV detection, derivatization with a labeling agent is often performed to enhance sensitivity.
Q4: What are the main challenges in preparing fecal samples for 3-GL analysis?
A4: The primary challenges with fecal samples include:
-
Sample Heterogeneity: Fecal matter is not uniform, necessitating thorough homogenization to ensure a representative sample.[6][7]
-
High Solid Content: The dense and complex nature of the fecal matrix requires efficient extraction methods to release the oligosaccharides.[8]
-
Presence of Interfering Substances: High concentrations of salts, pigments, and bacterial debris can interfere with chromatographic separation and mass spectrometric detection.[9]
-
Analyte Stability: Enzymatic activity in fecal samples can potentially degrade 3-GL. Immediate freezing or the use of enzyme inhibitors is recommended.[9][10]
Q5: Can 3-GL be derivatized to improve its detection?
A5: Yes, derivatization is a common strategy, especially for HPLC analysis with fluorescence or UV detectors. Labeling 3-GL with a fluorescent tag can significantly increase detection sensitivity. However, the derivatization reaction and subsequent cleanup must be carefully optimized to ensure complete reaction and removal of excess reagents.[11][12] For LC-MS analysis, derivatization is generally not required as modern mass spectrometers are sensitive enough for direct detection.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of 3-GL in milk and feces.
Milk Matrix Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution/Co-elution | Incomplete removal of lactose or other oligosaccharides. | Optimize the solid-phase extraction (SPE) protocol for lactose removal. Consider using a different type of HPLC column (e.g., porous graphitic carbon) known for good separation of oligosaccharide isomers.[13] |
| Inappropriate HPLC gradient. | Adjust the mobile phase gradient to improve separation. A shallower gradient can often enhance the resolution of closely eluting peaks. | |
| Low Analyte Recovery | Inefficient protein precipitation. | Experiment with different precipitation solvents (e.g., methanol, ethanol, acetonitrile) and ratios. Ensure complete precipitation by allowing sufficient incubation time at low temperatures. |
| Loss of 3-GL during SPE. | Check the loading, washing, and elution steps of the SPE procedure. Ensure the chosen SPE cartridge and solvents are appropriate for oligosaccharide retention and elution. | |
| Signal Suppression in MS | High concentration of co-eluting matrix components (e.g., salts, residual proteins). | Improve the sample cleanup process. Incorporate an additional cleanup step, such as a desalting step before MS analysis. Dilute the sample if the 3-GL concentration is sufficiently high. |
| Inappropriate ionization source settings. | Optimize the mass spectrometer's source parameters (e.g., spray voltage, gas flow, temperature) for oligosaccharide analysis. |
Fecal Matrix Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inconsistent/Irreproducible Results | Sample heterogeneity. | Thoroughly homogenize the entire fecal sample before taking an aliquot for extraction. Using a larger starting amount of fecal material (e.g., 0.5g) can also improve representativeness.[8] |
| Incomplete extraction of 3-GL from the matrix. | Optimize the extraction solvent and method. Sonication or bead beating can improve the disruption of the fecal matrix and release of analytes. | |
| High Background Noise/Interference | Insufficient sample cleanup. | Employ a multi-step cleanup protocol. Solid-phase extraction (SPE) is highly recommended for fecal extracts.[1][14] Consider using a combination of different SPE phases for more effective removal of interferences. |
| Contamination of the analytical column. | Use a guard column to protect the analytical column from strongly retained matrix components. Implement a rigorous column washing protocol between injections. | |
| Low/No Detectable 3-GL | Degradation of 3-GL by fecal enzymes. | Freeze fecal samples immediately after collection and store them at -80°C. Perform sample preparation steps on ice or at low temperatures to minimize enzymatic activity.[10] |
| Poor recovery during extraction and cleanup. | Validate the extraction and cleanup method using spiked fecal samples to determine the recovery of 3-GL. Adjust the protocol as needed to improve recovery. | |
| Instrument Contamination/Carryover | Buildup of fecal matrix components in the HPLC system or mass spectrometer. | Implement a thorough cleaning procedure for the injector, tubing, and ion source after analyzing fecal samples. Run blank injections between samples to check for carryover. |
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the type of milk and the individual. Data on fecal concentrations is less abundant and highly dependent on dietary intake.
| Matrix | Analyte | Concentration Range | Analytical Method | Reference |
| Human Colostrum | 3'-Galactosyllactose | 0.5 - 39 µg/mL | LC-MS | [15][16] |
| Human Milk | 3'-Galactosyllactose | Present, but often at lower concentrations than other isomers. | Not specified | [17] |
| Infant Feces | Human Milk Oligosaccharides | High abundance, but specific 3-GL concentrations are not detailed. | nano-LC-TOF-MS | [2][3][4] |
Experimental Protocols & Methodologies
Protocol 1: Quantification of 3-GL in Milk by LC-MS
This protocol is a generalized procedure based on common practices.
-
Sample Preparation:
-
Thaw frozen milk samples at 4°C.
-
Centrifuge at 4,000 x g for 30 minutes at 4°C to separate the fat layer.
-
Collect the skim milk fraction.
-
To 100 µL of skim milk, add 400 µL of cold ethanol to precipitate proteins.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under vacuum.
-
Reconstitute the dried extract in an appropriate volume of water for solid-phase extraction (SPE).
-
Condition a graphitized carbon SPE cartridge with the appropriate solvents.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts and some monosaccharides.
-
Elute the oligosaccharides with a solution of acetonitrile and water, often with a small amount of trifluoroacetic acid.
-
Dry the eluted fraction and reconstitute in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Column: A porous graphitic carbon (PGC) or amide-based HILIC column is recommended for good separation of isomers.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.
-
Mass Spectrometry: Operate in negative ion mode. Use a high-resolution mass spectrometer for accurate mass measurements. Targeted analysis can be performed using tandem mass spectrometry (MS/MS) for specific quantification.
-
Protocol 2: Extraction of Oligosaccharides from Feces for LC-MS Analysis
This protocol is a general guide for fecal oligosaccharide extraction.
-
Sample Homogenization:
-
Thaw frozen fecal samples on ice.
-
Homogenize the entire sample thoroughly.
-
Weigh approximately 0.5 g of the homogenized feces into a tube.
-
-
Extraction:
-
Add an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water) to the fecal sample.
-
Vortex vigorously and then sonicate or use a bead beater to ensure thorough extraction.
-
Centrifuge at a high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant.
-
-
Cleanup (Solid-Phase Extraction):
-
The supernatant from the extraction is often directly subjected to SPE.
-
Condition a C18 or mixed-mode SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash with a low percentage of organic solvent to remove polar interferences.
-
Elute the oligosaccharides with a higher percentage of organic solvent.
-
Dry the eluate and reconstitute in the mobile phase for LC-MS analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A quantitative and comprehensive method to analyze human milk oligosaccharide structures in the urine and feces of infants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 4. A quantitative and comprehensive method to analyze human milk oligosaccharide structures in the urine and feces of infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. mdpi.com [mdpi.com]
- 7. High-Throughput UHPLC-MS to Screen Metabolites in Feces for Gut Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Multiomics Analyses of Fecal Matrix and Its Significance to Coeliac Disease Gut Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the human fecal microbiota: I. Measurement and reproducibility of selected enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An isotope-labeled chemical derivatization method for the quantitation of short-chain fatty acids in human feces by liq… [ouci.dntb.gov.ua]
- 13. Touching the High Complexity of Prebiotic Vivinal Galacto-oligosaccharides Using Porous Graphitic Carbon Ultra-High-Performance Liquid Chromatography Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hcp.kendamil.com [hcp.kendamil.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3'-Galactosyllactose, 4'-Galactosyllactose, and 6'-Galactosyllactose
In the landscape of functional oligosaccharides, galactosyllactoses (GLs) have emerged as significant bioactive components, notably for their presence in human milk and their role in infant health. This guide provides a comparative analysis of three key isomers: 3'-galactosyllactose (3'-GL), 4'-galactosyllactose (4'-GL), and 6'-galactosyllactose (6'-GL). We will delve into their prebiotic, immunomodulatory, and anti-pathogenic properties, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Biological Activities
The structural differences arising from the linkage of the terminal galactose to the lactose backbone (β1-3, β1-4, or β1-6) result in distinct biological activities. While all three isomers exhibit beneficial properties, their efficacy can vary across different biological functions.
Prebiotic Activity
Galactosyllactoses are recognized for their prebiotic potential, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. This bifidogenic effect is crucial for establishing a healthy gut microbiota, especially in early life.
Table 1: Comparative Prebiotic Effects of 3'-GL, 4'-GL, and 6'-GL
| Biological Activity | 3'-GL | 4'-GL | 6'-GL | Key Findings |
| Bifidogenic Effect | Promotes growth of Bifidobacterium | Stronger promotion of Bifidobacterium growth compared to 3'-GL | Stronger promotion of Bifidobacterium growth compared to 3'-GL | While all three GLs are bifidogenic, in vitro fermentation studies with infant fecal microbiota have suggested that 4'-GL and 6'-GL may have a slightly stronger effect in increasing the abundance of Bifidobacterium as compared to 3'-GL.[1] |
Immunomodulatory Effects
The immunomodulatory properties of galactosyllactoses are a key area of research, with evidence pointing to their ability to modulate inflammatory responses in the gut.
Table 2: Comparative Immunomodulatory Effects of 3'-GL, 4'-GL, and 6'-GL
| Biological Activity | 3'-GL | 4'-GL | 6'-GL | Key Findings |
| Intestinal Barrier Function | More effective in protecting the intestinal barrier against toxins. | Less effective than 3'-GL in protecting the intestinal barrier. | Less effective than 3'-GL in protecting the intestinal barrier. | A study by Varasteh et al. (2019) demonstrated that 3'-GL was more effective at withstanding the effects of a fungal toxin on an intestinal cell model compared to 4'-GL and 6'-GL.[2] |
| Anti-inflammatory Activity (IL-8 Reduction) | Reduces IL-8 levels. | Reduces IL-8 levels. | Reduces IL-8 levels. | All three galactosyllactose compounds were found to protect the intestinal membrane from inflammation by reducing the levels of the pro-inflammatory cytokine IL-8.[2] |
| NF-κB Signaling Inhibition | Attenuates NF-κB signaling. | Attenuates NF-κB signaling. | Attenuates NF-κB signaling. | Galactosyllactoses, as a group, have been shown to attenuate inflammatory signaling in human intestinal epithelial cells by inhibiting the NF-κB pathway.[3][4] |
Anti-Pathogenic Activity
By acting as soluble decoy receptors, galactosyllactoses can inhibit the adhesion of pathogenic bacteria to the intestinal wall, a critical first step in infection.
Table 3: Comparative Anti-Pathogenic Effects of 3'-GL, 4'-GL, and 6'-GL
| Biological Activity | 3'-GL | 4'-GL | 6'-GL | Key Findings |
| Inhibition of Pathogen Adhesion | Data not available for direct comparison. | Data not available for direct comparison. | Data not available for direct comparison. | While studies on galactooligosaccharide (GOS) mixtures containing these isomers show inhibition of E. coli adhesion, direct comparative studies on the individual isomers are limited. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the biological activities of 3'-GL, 4'-GL, and 6'-GL.
Prebiotic Activity: In Vitro Fermentation by Fecal Microbiota
This protocol assesses the ability of the galactosyllactose isomers to promote the growth of beneficial bacteria from a fecal sample.
Experimental Workflow
Caption: Workflow for in vitro fermentation to assess prebiotic activity.
Methodology:
-
Medium Preparation: Prepare a basal medium supporting the growth of anaerobic gut bacteria.
-
Sample Preparation: Homogenize fresh fecal samples from healthy donors in a sterile anaerobic buffer.
-
Experimental Setup: Add 3'-GL, 4'-GL, or 6'-GL to the basal medium at a defined concentration (e.g., 1% w/v). A control group with no added oligosaccharide is also included.
-
Inoculation and Fermentation: Inoculate the media with the fecal slurry and incubate under anaerobic conditions at 37°C for a specified period (e.g., 48 hours).
-
Analysis: Collect samples at various time points. Analyze the microbial composition using 16S rRNA gene sequencing to determine changes in bacterial populations, particularly Bifidobacterium. Measure short-chain fatty acid (SCFA) production by gas chromatography as an indicator of bacterial metabolic activity.
Immunomodulatory Effects: Intestinal Barrier Integrity and Cytokine Response
This set of protocols evaluates the impact of galactosyllactose isomers on the integrity of the intestinal epithelial barrier and the inflammatory response of intestinal cells.
Experimental Workflow for Intestinal Barrier Integrity
Caption: Workflow for assessing intestinal barrier integrity and inflammation.
Methodology for Intestinal Barrier Integrity (TEER Measurement):
-
Cell Culture: Seed human intestinal epithelial cells (e.g., Caco-2) on semi-permeable Transwell® inserts and culture them until a differentiated monolayer with stable Transepithelial Electrical Resistance (TEER) is formed (typically 21 days).
-
Treatment: Pre-treat the apical side of the cell monolayer with 3'-GL, 4'-GL, or 6'-GL for a specified duration (e.g., 24 hours).
-
Challenge: Introduce a barrier-disrupting agent, such as a pathogen-derived toxin or a pro-inflammatory cytokine (e.g., TNF-α), to the apical side.
-
TEER Measurement: Measure the TEER at regular intervals using a volt-ohm meter. A decrease in TEER indicates a loss of barrier integrity. Compare the TEER values of the treated groups to the control group (challenged but not pre-treated).
Methodology for Cytokine Analysis (ELISA):
-
Sample Collection: After the challenge period, collect the cell culture medium from the basolateral compartment of the Transwell® inserts.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), in the collected medium, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the supernatants of cells treated with the different GL isomers to those of the control groups.
Anti-Pathogenic Activity: Pathogen Adhesion Inhibition Assay
This protocol determines the ability of galactosyllactose isomers to prevent the adhesion of pathogenic bacteria to intestinal epithelial cells.
Methodology:
-
Cell Culture: Grow a confluent monolayer of human intestinal epithelial cells (e.g., HT-29) in multi-well plates.
-
Bacterial Culture: Grow the pathogenic bacterial strain of interest (e.g., enteropathogenic E. coli) to the mid-logarithmic phase.
-
Inhibition Assay: Pre-incubate the bacterial suspension with different concentrations of 3'-GL, 4'-GL, or 6'-GL for a specified time.
-
Infection: Add the pre-incubated bacteria to the epithelial cell monolayers and incubate to allow for adhesion.
-
Washing and Lysis: Wash the monolayers thoroughly to remove non-adherent bacteria. Lyse the epithelial cells to release the adherent bacteria.
-
Quantification: Plate serial dilutions of the cell lysate on appropriate agar plates to enumerate the number of adherent bacteria (colony-forming units, CFU). Calculate the percentage of adhesion inhibition compared to the control (bacteria without oligosaccharide pre-incubation).
Signaling Pathway
The immunomodulatory effects of galactosyllactoses are, in part, mediated through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.
Caption: Simplified NF-κB signaling pathway and the inhibitory role of galactosyllactoses.
Pro-inflammatory stimuli, such as TNF-α or bacterial lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptors (TLRs), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for degradation. This releases the NF-κB transcription factor, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like IL-8. Galactosyllactoses are thought to exert their anti-inflammatory effects by interfering with this pathway, potentially by modulating receptor activation or inhibiting the IKK complex, thereby preventing the release of pro-inflammatory mediators.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. hcp.kendamil.com [hcp.kendamil.com]
- 3. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Milk Oligosaccharide 3′-GL Improves Influenza-Specific Vaccination Responsiveness and Immunity after Deoxynivalenol Exposure in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
3-Galactosyllactose vs. Galactooligosaccharides (GOS): A Preclinical Comparison
In the realm of prebiotics, both 3-Galactosyllactose (3-GL) and galactooligosaccharides (GOS) have garnered significant attention for their potential to modulate gut microbiota and influence host health. While 3-GL is a specific trisaccharide found in human milk oligosaccharides (HMOs) and certain GOS mixtures, GOS represents a broader category of complex sugars with varying structures. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
At a Glance: Key Differences and Similarities
| Feature | This compound (3-GL) | Galactooligosaccharides (GOS) |
| Structure | A specific trisaccharide (Gal-β1,3-Lac) | A mixture of oligosaccharides with varying chain lengths and glycosidic linkages (β1-3, β1-4, β1-6) |
| Primary Source | Human milk, certain GOS mixtures | Enzymatically produced from lactose |
| Gut Microbiota Modulation | Promotes the growth of beneficial bacteria, particularly Bifidobacterium | Broadly bifidogenic and promotes the growth of other beneficial genera like Lactobacillus |
| Immune Modulation | Demonstrates direct anti-inflammatory effects and can enhance vaccine responses | Modulates immune responses, often through the production of short-chain fatty acids (SCFAs) by the gut microbiota |
| Intestinal Barrier Function | Shows a strong protective effect against toxin-induced barrier disruption | Enhances intestinal barrier function, in part by modulating goblet cell activity |
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical studies investigating the effects of 3-GL and GOS.
Table 1: Effects on Gut Microbiota
| Organism/Parameter | Model | This compound (or 3'-GL rich TOS) | Galactooligosaccharides (GOS) | Reference |
| Bifidobacterium spp. | In vitro fermentation with infant fecal microbiota | Increased abundance | Significant increase in abundance | [1] |
| Lactobacillus spp. | Murine model | Increased cecal lactobacilli correlated with enhanced immune response | Increased abundance | [2][3] |
| Short-Chain Fatty Acids (SCFAs) | Murine model | Increased cecal SCFA concentrations | Increased production of acetate, propionate, and butyrate | [4][5] |
Table 2: Immunomodulatory Effects
| Parameter | Model | This compound (or 3'-GL rich TOS) | Galactooligosaccharides (GOS) | Reference |
| Vaccine-specific IgG2a | Murine influenza vaccination model | Significantly improved vaccine-specific immune responses | A specific oligosaccharide mixture (scGOS/lcFOS/pAOS) increased delayed-type hypersensitivity responses | [2][4] |
| IL-8 (Interleukin-8) | In vitro Caco-2 cells (DON-induced inflammation) | Significantly reduced IL-8 concentration | Attenuated TNF-α-induced IL-8 expression in H4 and T84 cells | [6][7] |
| NF-κB Signaling | In vitro intestinal epithelial cells | Attenuated NF-κB inflammatory signaling | Mitigated nuclear translocation of NF-κB p65 | [7] |
Table 3: Intestinal Barrier Function
| Parameter | Model | This compound (3'-GL) | Galactooligosaccharides (GOS) | Reference |
| Transepithelial Electrical Resistance (TEER) | In vitro Caco-2 cells (DON-induced damage) | Significantly protected against the decrease in TEER | Enhanced barrier function by preventing disruption of gut barrier integrity | [6][8] |
| Intestinal Epithelial Structure | Murine model (DON exposure) | Restored epithelial structure and integrity in the ileum | Promoted goblet cell function | [4][8] |
| Protection against Toxin | In vitro intestinal cell transwell system | 3'-GL showed better protection against fungal toxin-induced membrane breakdown compared to 4'-GL and 6'-GL | Not directly compared in the same study | [9] |
Experimental Protocols
Murine Influenza Vaccination Model for Immunomodulation
This model was utilized to assess the in vivo immunomodulatory effects of a diet containing trans-galactosyl-oligosaccharides (TOS), a GOS mixture with a high concentration of 3'-GL.[4][5]
-
Animals: C57Bl/6JOlaHsd mice.
-
Dietary Intervention: Mice were fed diets containing the mycotoxin deoxynivalenol (DON), TOS, or a combination of both, starting two weeks before the first vaccination.
-
Vaccination: Mice received a primary vaccination at day 0 and a secondary vaccination at day 21.
-
Outcome Measures: Vaccine-specific immune responses, including delayed-type hypersensitivity (DTH) and serum antibody levels (IgG1 and IgG2a), were measured. Spleen immune cell populations and cecal short-chain fatty acid (SCFA) concentrations were also analyzed.
In Vitro Intestinal Barrier Disruption Model
This model was employed to evaluate the direct protective effects of 3'-GL and TOS on intestinal epithelial cells.[4][5][6]
-
Cell Line: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer.
-
Treatment: Caco-2 cell monolayers were incubated with 3'-GL or TOS prior to and during exposure to the mycotoxin deoxynivalenol (DON).
-
Outcome Measures:
-
Transepithelial Electrical Resistance (TEER): Measured to assess the integrity of the cell monolayer.
-
Lucifer Yellow Flux: Used to determine paracellular permeability.
-
Lactate Dehydrogenase (LDH) Release: Measured as an indicator of cytotoxicity.
-
IL-8 Concentration: Quantified in the cell supernatant as a marker of inflammation.
-
Visualizing the Mechanisms
Signaling Pathway of GOS-mediated Immune Modulation
Caption: GOS can modulate the immune system directly or indirectly.
Experimental Workflow for In Vitro Barrier Function Assay
Caption: Workflow for assessing intestinal barrier function in vitro.
Conclusion
Preclinical evidence suggests that both this compound and galactooligosaccharides exert beneficial effects on the host through modulation of the gut microbiota, enhancement of immune function, and strengthening of the intestinal barrier. 3'-GL, a specific isomer of this compound, has demonstrated particularly potent and direct protective effects on the intestinal barrier in vitro.[9] GOS, as a broader class of prebiotics, has a well-established bifidogenic effect and influences a wide range of host physiological processes, largely through the metabolic activity of the gut microbiota.[10][11]
The choice between 3-GL and a GOS mixture in a research or developmental context may depend on the specific desired outcome. For targeted applications requiring potent intestinal barrier protection, 3-GL could be a promising candidate. For broader prebiotic effects aimed at overall gut microbiota modulation, a well-characterized GOS mixture may be more suitable. It is important to note that many commercially available GOS preparations contain 3-GL as a component, and their efficacy may be partly attributable to its presence.[7] Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy of purified this compound versus different GOS mixtures in various models of health and disease.
References
- 1. 3’-Sialyllactose’s role in strengthening gut mucosal barrier [nutraingredients.com]
- 2. hcp.kendamil.com [hcp.kendamil.com]
- 3. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human milk oligosaccharide 3′sialyllactose reduces low-grade inflammation and atherosclerosis development in mice [escholarship.org]
- 6. Human Milk Oligosaccharide 3′-GL Improves Influenza-Specific Vaccination Responsiveness and Immunity after Deoxynivalenol Exposure in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Effect of a combination GOS/FOS® prebiotic mixture and interaction with calcium intake on mineral absorption and bone parameters in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of Lactobacillus pla ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO02563E [pubs.rsc.org]
- 10. Structural Identity of Galactooligosaccharide Molecules Selectively Utilized by Single Cultures of Probiotic Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Galactosyllactose Levels in Human Milk: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 3-Galactosyllactose (3-GL) levels across different human milk groups, intended for researchers, scientists, and drug development professionals. The information presented herein is based on published experimental data and aims to be a valuable resource for understanding the variability of this important human milk oligosaccharide (HMO).
Executive Summary
This compound (3-GL), a key trisaccharide in human milk, exhibits significant variation in concentration depending on the mother's genetic makeup, specifically her Secretor (Se) and Lewis (Le) blood group gene status, which determines the human milk group. In contrast, the lactation stage does not appear to significantly influence 3-GL levels. While comprehensive data on 3-GL concentrations in the milk of mothers of preterm versus term infants is limited, studies on other HMOs suggest potential differences. This guide summarizes the current knowledge on 3-GL levels, details the experimental methodologies for its quantification, and illustrates the relevant biosynthetic pathways.
Data Presentation: this compound Levels Across Human Milk Groups
Human milk can be categorized into four groups (Group I, II, III, and IV) based on the maternal Secretor (FUT2) and Lewis (FUT3) gene activity, which influences the fucosylation of HMOs. The concentration of 3-GL, along with its isomer 6'-Galactosyllactose (6'-GL), varies significantly across these groups.
Table 1: Absolute Concentrations of β3'-Galactosyllactose and β6'-Galactosyllactose in Different Human Milk Groups [1]
| Human Milk Group | β3'-Galactosyllactose (mg/L) - Median | β6'-Galactosyllactose (mg/L) - Median |
| Group I (Se+, Le+) | 2.12 | - |
| Group II (Se-, Le+) | 3.16 | - |
| Group III (Se+, Le-) | 2.21 | - |
| Group IV (Se-, Le-) | 5.48 | - |
Data from a subset of 171 human milk samples from 24 Dutch donors.
A study by Eussen et al. (2021) demonstrated that absolute concentrations of β3'-GL and β6'-GL were notably higher in milk from Group IV mothers compared to the other three groups.[1] Furthermore, Group II mothers had significantly higher absolute concentrations of β3'-GL than Group I mothers.[1] These findings underscore the strong influence of maternal genetics on the galactosyllactose content of human milk. In the broader context of all HMOs, these galactosyllactoses are present in relatively low concentrations but are found in over 75% of analyzed human milk samples.[2][3]
Comparative Analysis: Preterm vs. Term Human Milk
Direct comparative data on this compound levels between milk from mothers of preterm and term infants is currently scarce in the scientific literature. However, studies examining the broader HMO profile have revealed differences. For instance, research has shown that the concentrations of some sialylated oligosaccharides, such as 3'-sialyllactose (3'-SL), are elevated in preterm milk.[4][5] Conversely, certain fucosylated HMOs containing α-1,2-linked fucose have been found in reduced concentrations in preterm milk during the first month of lactation.[4][5] These findings suggest that the enzymatic machinery for HMO synthesis may be differentially regulated in mothers delivering prematurely, which could potentially impact 3-GL levels as well. Further research is needed to specifically quantify 3-GL in this context.
Experimental Protocols
The quantification of this compound and other HMOs is a complex analytical task requiring high-throughput and sensitive methods. A commonly employed and validated technique is multiplexed capillary gel electrophoresis with laser-induced fluorescence detection (xCGE-LIF) .
Protocol: Quantification of Human Milk Oligosaccharides by xCGE-LIF
This protocol is a synthesized representation of methodologies described in the literature.[6]
1. Sample Preparation:
- Defatting: Centrifuge human milk samples to separate the lipid layer.
- Protein Precipitation: Add a precipitating agent (e.g., ethanol) to the skimmed milk to remove proteins.
- Oligosaccharide Extraction: Collect the supernatant containing the HMOs.
- Purification (Optional): Solid-phase extraction (SPE) can be used to further purify and concentrate the HMO fraction.
2. Fluorescent Labeling:
- The reducing end of the oligosaccharides is covalently labeled with a fluorescent dye, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS) or 2-aminoacridone (AMAC).
- This labeling is achieved through a reductive amination reaction, typically involving a reducing agent like sodium cyanoborohydride.
- The fluorescent tag allows for highly sensitive detection by laser-induced fluorescence.
3. Capillary Gel Electrophoresis (CGE):
- The labeled HMO mixture is injected into a capillary filled with a separation gel matrix.
- A high voltage is applied across the capillary, causing the negatively charged labeled oligosaccharides to migrate towards the anode.
- Separation is based on the size-to-charge ratio of the HMO-dye adducts. Smaller molecules generally migrate faster.
- The use of borate-containing buffers can enhance the separation of isomers by forming complexes with the hydroxyl groups of the sugars.
4. Laser-Induced Fluorescence (LIF) Detection:
- As the separated, fluorescently labeled HMOs pass a detection window in the capillary, they are excited by a laser of a specific wavelength (e.g., 488 nm for APTS).
- The emitted fluorescence is captured by a detector, generating an electropherogram where each peak corresponds to a different HMO.
5. Quantification:
- The area of each peak in the electropherogram is proportional to the amount of the corresponding HMO.
- Quantification is performed by comparing the peak areas of the unknown samples to those of known concentrations of purified HMO standards.
Mandatory Visualizations
Experimental Workflow for HMO Analysis
Caption: Experimental workflow for the quantification of human milk oligosaccharides.
Biosynthesis Pathway of this compound
The biosynthesis of this compound occurs in the mammary gland through a transgalactosylation reaction catalyzed by β-galactosidase enzymes.[7][8][9]
References
- 1. Presence and Levels of Galactosyllactoses and Other Oligosaccharides in Human Milk and Their Variation during Lactation and According to Maternal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Human milk oligosaccharides in milk of mothers with term and preterm delivery at different lactation stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Milk Oligosaccharides in the Milk of Mothers Delivering Term versus Preterm Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput glycoanalysis method for the characterization of oligosaccharides in human milk utilizing multiplexed capillary gel electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Galactosidases: A great tool for synthesizing galactose-containing carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of β-Galactooligosaccharides from Lactose Using Microbial β-Galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nature and biosynthesis of galacto-oligosaccharides related to oligosaccharides in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Galactosyllactose and 2'-Fucosyllactose in Immune Response Modulation
For Immediate Release
This guide provides a detailed, objective comparison of the immunomodulatory effects of two prominent human milk oligosaccharides (HMOs), 3-Galactosyllactose (3'-GL) and 2'-Fucosyllactose (2'-FL). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data on how these two compounds influence immune responses, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key signaling pathways.
Introduction
Human milk oligosaccharides are complex carbohydrates that play a crucial role in infant development, including the maturation of the immune system. Among the more than 200 identified HMOs, 2'-Fucosyllactose (2'-FL) is the most abundant, while this compound (3'-GL) is a key component of the galacto-oligosaccharides (GOS) found in human milk. Both have been shown to possess significant immunomodulatory properties, but they exert their effects through distinct mechanisms and with varying potencies. This guide explores the current scientific evidence comparing their roles in modulating immune cell differentiation, cytokine production, and underlying signaling pathways.
Quantitative Data Comparison
The following tables summarize the quantitative effects of 3'-GL and 2'-FL on various immunological parameters as reported in preclinical studies.
Table 1: Effects on Cytokine Production
| Cytokine | This compound (3'-GL) | 2'-Fucosyllactose (2'-FL) | Experimental Model |
| Pro-inflammatory | |||
| TNF-α | No significant change. | ↓ (29-83% lower plasma concentrations in infants fed 2'-FL supplemented formula)[1][2]. | In vivo (human infants) |
| IL-1β | No significant change. | ↓ (29-83% lower plasma concentrations in infants fed 2'-FL supplemented formula)[1][2]. | In vivo (human infants) |
| IL-6 | No significant change. | ↓ (29-83% lower plasma concentrations in infants fed 2'-FL supplemented formula)[1][2]. | In vivo (human infants) |
| IL-8 | ↓ (Attenuated TNF-α and IL-1β-induced expression)[3][4]. | ↓ (Quenches pro-inflammatory signaling)[5]. | In vitro (human intestinal epithelial cells) |
| Anti-inflammatory & Regulatory | |||
| IL-10 | ↑ (Increased release from splenocytes in DON-exposed mice)[6]. | ↑ (Improved levels in human-microbiota-associated mice)[3][6]. | In vivo (murine models) |
| T-helper Cell Related | |||
| IFN-γ (Th1) | ↑ (Increased release from re-stimulated splenocytes)[6]. | ↑ (Significantly increased in spleen cells of mice receiving 2'-FL)[7]. | In vivo (murine models) |
| IL-4 (Th2) | No significant change. | ↓ (Significantly decreased serum levels in OVA-sensitized mice)[8][9]. | In vivo (murine models) |
| IL-13 (Th2) | No significant induction. | - | In vitro (cord blood mononuclear cells) |
Table 2: Effects on Immune Cell Populations and Antibody Production
| Immune Parameter | This compound (3'-GL) | 2'-Fucosyllactose (2'-FL) | Experimental Model |
| T-helper Cells | |||
| Th1 Cells | ↑ (Increased activation and restored balance in DON-exposed mice)[6]. | ↑ (Promoted a shift to Th1 response) | In vivo (murine models) |
| Th2 Cells | Attenuates Th2-type responses[6]. | ↓ (Inhibited Th2 differentiation)[10]. | In vivo (murine models), In vitro |
| Regulatory T cells (Tregs) | ↑ (Increased CD25+FoxP3+ Treg cells in spleens of DON-exposed mice)[6]. | ↑ (Increased percentage and activation of Foxp3+ Tregs) | In vivo (murine models) |
| B Cells | Restored balance in DON-exposed mice[6]. | ↑ (Increased activation and frequency) | In vivo (murine models) |
| Antibodies | |||
| IgG | - | ↑ (Higher plasma IgG) | In vivo (suckling rats) |
| IgA | - | ↑ (Raised plasma IgA levels) | In vivo (suckling rats) |
| IgE (allergy-related) | - | ↓ (Significantly decreased serum levels of OVA-specific IgE)[8][9]. | In vivo (murine models) |
Signaling Pathways
Both 3'-GL and 2'-FL exert their immunomodulatory effects by interacting with key signaling pathways within immune and intestinal epithelial cells.
This compound (3'-GL) Signaling
3'-GL has been shown to directly attenuate inflammatory signaling, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. By preventing the nuclear translocation of the p65 subunit of NF-κB, 3'-GL effectively reduces the transcription of pro-inflammatory genes.[3][4] Some evidence also suggests its interaction with Toll-like Receptor 3 (TLR3), which is involved in antiviral responses.[11]
2'-Fucosyllactose (2'-FL) Signaling
2'-FL modulates immune responses through multiple pathways. It is a known inhibitor of the Toll-like Receptor 4 (TLR4) signaling cascade, which is a key pathway in recognizing bacterial lipopolysaccharides (LPS) and triggering inflammation.[11] By inhibiting TLR4, 2'-FL reduces the production of pro-inflammatory cytokines. Additionally, 2'-FL can modulate T-cell differentiation, promoting a shift from a Th2 to a Th1-dominant response.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of 3'-GL and 2'-FL.
In Vitro Intestinal Epithelial Cell Inflammation Assay
-
Cell Lines: Human intestinal epithelial cell lines such as Caco-2, T84, or HT-29 are commonly used.
-
Culture: Cells are cultured to form a confluent monolayer, often on transwell inserts to mimic the intestinal barrier.
-
Treatment: The cells are pre-incubated with varying concentrations of 3'-GL or 2'-FL for a specified period (e.g., 24 hours).
-
Inflammatory Challenge: Inflammation is induced by adding pro-inflammatory stimuli such as TNF-α (e.g., 10 ng/mL) or IL-1β (e.g., 10 ng/mL), or by infection with pathogens like Salmonella.
-
Analysis: Supernatants are collected to measure the secretion of cytokines (e.g., IL-8, MCP-1) using Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates can be used to analyze the activation of signaling proteins (e.g., NF-κB p65) via Western blot or to measure gene expression by RT-PCR.
Murine Model of Allergic Sensitization
-
Animal Model: BALB/c mice are frequently used as they are prone to developing Th2-biased immune responses.
-
Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA), through intraperitoneal injections with an adjuvant like alum.
-
Dietary Intervention: Mice are fed a diet supplemented with 2'-FL or a control diet throughout the sensitization and challenge period.
-
Challenge: After sensitization, mice are challenged with the allergen, for example, through intranasal administration of OVA.
-
Analysis: Serum is collected to measure levels of OVA-specific IgE, IgG1, and IgG2a antibodies by ELISA. Splenocytes are isolated and can be re-stimulated with OVA in vitro to measure cytokine production (e.g., IL-4, IL-5, IFN-γ) by ELISA or flow cytometry. Lung tissue can be analyzed for inflammatory cell infiltration through histology.
Experimental Workflow Visualization
Conclusion
Both this compound and 2'-Fucosyllactose demonstrate significant immunomodulatory capabilities, though they appear to operate through different primary mechanisms and may be suited for different applications. 3'-GL shows strong anti-inflammatory effects by directly targeting the NF-κB pathway in intestinal epithelial cells, suggesting a potent role in maintaining gut homeostasis and dampening localized inflammation.
In contrast, 2'-FL exhibits a broader range of effects, including systemic anti-inflammatory actions through TLR4 inhibition and a notable ability to shape the adaptive immune response by promoting Th1 and suppressing Th2 differentiation. This suggests 2'-FL may be particularly beneficial in contexts of allergic diseases and in promoting appropriate responses to vaccination.
Further head-to-head comparative studies are warranted to fully elucidate the distinct and potentially synergistic effects of these two important human milk oligosaccharides. The data presented in this guide provides a foundation for researchers and drug development professionals to inform their investigations into the therapeutic potential of 3'-GL and 2'-FL.
References
- 1. frieslandcampinaingredients.com [frieslandcampinaingredients.com]
- 2. KEGG PATHWAY Database [genome.jp]
- 3. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Human Milk Oligosaccharide 3′-GL Improves Influenza-Specific Vaccination Responsiveness and Immunity after Deoxynivalenol Exposure in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Similar to Those Who Are Breastfed, Infants Fed a Formula Containing 2'-Fucosyllactose Have Lower Inflammatory Cytokines in a Randomized Controlled Trial. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. HMOS 2’FL and 3FL prevent house dust mite induced proinflammatory cytokine release in vitro and decrease specific IgE production in a murine allergic asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frieslandcampinainstitute.com [frieslandcampinainstitute.com]
- 11. Frontiers | Interactions of human milk oligosaccharides with the immune system [frontiersin.org]
A Comparative Analysis of the Anti-inflammatory Properties of Galactosyllactose Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of three structural isomers of galactosyllactose (GL): 3'-galactosyllactose (3'-GL), 4'-galactosyllactose (4'-GL), and 6'-galactosyllactose (6'-GL). These neutral human milk oligosaccharides (HMOs) are gaining attention for their potential therapeutic applications in inflammatory conditions of the gut. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways.
Quantitative Data Summary
The following table summarizes the anti-inflammatory effects of galactosyllactose isomers based on available in vitro studies. Direct quantitative comparisons of the individual isomers are limited in the public domain; however, data for galactosyloligosaccharide (GOS) mixtures rich in these isomers, and qualitative comparisons, provide valuable insights.
| Isomer/Mixture | Cell Line | Inflammatory Stimulus | Key Inflammatory Marker | Observed Effect | Reference |
| Galactosyloligosaccharide (GOS) Mixture (containing 3'-GL, 4'-GL, 6'-GL) | H4 (immature human intestinal epithelial cells) | TNF-α and IL-1β | IL-8, MIP-3α, MCP-1 | Reduced inflammatory response to 25-26% of the positive control.[1][2] | Newburg et al., 2016 |
| 3'-Galactosyllactose (3'-GL) | Caco-2 (human intestinal epithelial cells) | Fungal Toxin (Deoxynivalenol) | IL-8, Intestinal Barrier Integrity | All isomers reduced IL-8. 3'-GL showed a significantly higher capacity to protect intestinal barrier integrity compared to 4'-GL and 6'-GL.[3] | Varasteh et al., 2019 |
| 4'-Galactosyllactose (4'-GL) | Caco-2 (human intestinal epithelial cells) | Fungal Toxin (Deoxynivalenol) | IL-8 | Reduced IL-8 levels.[3] | Varasteh et al., 2019 |
| 6'-Galactosyllactose (6'-GL) | Caco-2 (human intestinal epithelial cells) | Fungal Toxin (Deoxynivalenol) | IL-8 | Reduced IL-8 levels.[3] | Varasteh et al., 2019 |
Mechanism of Action: The NF-κB Signaling Pathway
The anti-inflammatory effects of galactosyllactose isomers are largely attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like Interleukin-8 (IL-8). In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as TNF-α or IL-1β, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of target inflammatory genes. Galactosyllactoses have been shown to mitigate the nuclear translocation of NF-κB, thereby dampening the inflammatory response.[1]
References
- 1. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3′-, 4-, and 6′-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020229690A1 - Beta-1,3'-galactosyllactose for the treatment of gut barrier function diseases - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3-Galactosyllactose: A Guide for Laboratory Professionals
For researchers and scientists in drug development, ensuring the safe and appropriate disposal of all laboratory materials is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Galactosyllactose, a non-hazardous substance.
Disposal and Safety Parameters
As a non-hazardous sugar, this compound does not require specialized hazardous waste disposal. The primary concern is to ensure it is not contaminated with any hazardous materials and is clearly identifiable as non-hazardous waste to avoid confusion with regulated chemical waste.
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous solid waste | [1][2][3][4] |
| Primary Disposal Route | Sanitary Landfill (Regular Trash/Dumpster) | [1][2][3] |
| Personal Protective Equipment (PPE) | Standard laboratory PPE (gloves, lab coat, safety glasses) | [5][6] |
| Container Labeling | Inner container: Original label. Outer container: "Non-hazardous" | [1][3] |
| Packaging | Securely sealed in at least two layers of packaging (e.g., bags or boxes) | [1][3] |
| Quantity Limits for Regular Disposal | For quantities greater than five pounds, contact Environmental Health & Safety (EHS) for evaluation. | [2][3] |
Experimental Protocol: Standard Disposal Procedure
The following step-by-step protocol outlines the standard procedure for the disposal of uncontaminated this compound.
Materials:
-
Waste this compound in its original or a sealed container.
-
Secondary and tertiary containers (e.g., heavy-duty trash bags or cardboard boxes).
-
Permanent marker.
-
Standard personal protective equipment (PPE).
Procedure:
-
Confirmation of Purity: Ensure the this compound waste is not mixed with any hazardous chemicals. If contaminated, it must be disposed of as hazardous waste according to your institution's guidelines.
-
Don Personal Protective Equipment: Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[5][6]
-
Prepare for Disposal:
-
Packaging:
-
Labeling:
-
Clearly label the outer container with the words "Non-hazardous".[1]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. csn.edu [csn.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
Personal protective equipment for handling 3-Galactosyllactose
Essential Safety and Handling Guide for 3-Galactosyllactose
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Based on available safety data, this compound is not classified as a hazardous substance or mixture. However, adherence to standard laboratory safety practices is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
While this compound is not considered hazardous, wearing appropriate personal protective equipment is a crucial preventative measure in any laboratory setting.
-
Eye Protection : Safety glasses or goggles should be worn to protect against potential eye contact with the powder.[1]
-
Hand Protection : Protective gloves are recommended to prevent skin contact.[1] Nitrile rubber gloves are a suitable option.[1] It is important to inspect gloves before use and use proper removal techniques to avoid skin contact.
-
Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2] However, if dust is generated, measures should be taken to avoid inhalation.[3]
-
Body Protection : Wear standard laboratory clothing to prevent skin exposure.[2]
Glove Specifications
The following table summarizes recommended specifications for disposable gloves when handling this compound.
| Glove Type | Material | Permeation Time | Thickness (mm) |
| Disposable Gloves | Nitrile rubber (NBR) | > 60 minutes | < 1.5 |
Data sourced from the Safety Data Sheet for 6'-Galactosyllactose.[1]
Operational and Disposal Plan
A systematic approach to handling, storage, and disposal is critical for maintaining a safe laboratory environment.
Handling and Storage
-
Ventilation : Ensure work is conducted in a well-ventilated area or at a workstation with local exhaust ventilation.[1][4]
-
Hygiene : Avoid eating, drinking, or smoking when using this product. Always wash hands thoroughly after handling.[1]
-
Storage : Store the container in a cool, dry, and well-ventilated place.[1][4][5]
Spill Response Protocol
In the event of a spill, follow these procedural steps to ensure safe cleanup.
-
Ventilate the Area : Ensure the spillage area is well-ventilated to minimize dust inhalation.[1][4]
-
Equip PPE : Before cleanup, ensure you are wearing the appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Contain and Recover : Mechanically recover the spilled solid product.[1][4] This can be done by carefully sweeping or vacuuming the material. Avoid generating dust.
-
Collect for Disposal : Place the collected material into a suitable, labeled container for disposal.
-
Clean the Area : Once the solid material is removed, clean the spill area with water.
-
Dispose of Waste : Dispose of the collected material and any contaminated cleaning supplies as solid waste at an authorized site.[1][4]
Disposal Plan
-
Waste Characterization : this compound is not classified as hazardous waste.
-
Disposal Method : Dispose of unused product and contaminated materials at an authorized solid waste disposal site, in accordance with local, state, and federal regulations.[1][4] Do not release into the environment.[1][4]
Visual Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step workflow for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
